4-Chloro-3,5-dinitrobenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74453. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3,5-dinitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClN3O4/c8-7-5(10(12)13)1-4(3-9)2-6(7)11(14)15/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGDEDHSPCXGEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172905 | |
| Record name | 4-Chloro-3,5-dinitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1930-72-9 | |
| Record name | 4-Chloro-3,5-dinitrobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1930-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 4-chloro-3,5-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001930729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-3,5-dinitrobenzonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74453 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-3,5-dinitrobenzonitrile | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3,5-dinitrobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.080 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-3,5-dinitrobenzonitrile: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-3,5-dinitrobenzonitrile, a key chemical intermediate. The document details its synthesis, physicochemical properties, and safety information. While direct biological data for this specific compound is limited, this guide explores the bioactivity of structurally related molecules to infer potential areas of application. All quantitative data is presented in structured tables, and a detailed experimental protocol for a key synthetic step is provided. A visual representation of the synthetic pathway is also included.
Introduction
This compound, with the CAS number 1930-72-9, is a nitroaromatic compound characterized by a benzene ring substituted with a chlorine atom, two nitro groups, and a nitrile functional group.[1][2][3][4] Its molecular structure, rich in electron-withdrawing groups, imparts unique reactivity, making it a valuable building block in organic synthesis. This guide aims to provide researchers and professionals in drug development with a detailed understanding of its synthesis and properties.
Synthesis of this compound
The primary route for the synthesis of this compound involves the dehydration of 4-Chloro-3,5-dinitrobenzamide. This reaction is typically achieved using a strong dehydrating agent such as phosphorus pentachloride (PCl₅).
Synthetic Pathway
The synthesis can be conceptualized as a two-step process starting from 4-chloro-3,5-dinitrobenzoic acid:
-
Amidation: Conversion of 4-chloro-3,5-dinitrobenzoic acid to 4-chloro-3,5-dinitrobenzamide.
-
Dehydration: Conversion of 4-chloro-3,5-dinitrobenzamide to this compound.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Synthesis of this compound from 4-Chloro-3,5-dinitrobenzamide
Disclaimer: This protocol is a general guideline and should be optimized and performed with appropriate safety precautions by qualified personnel.
Materials:
-
4-Chloro-3,5-dinitrobenzamide
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous, inert solvent (e.g., toluene, chloroform)
-
Ice
-
Saturated sodium bicarbonate solution
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Apparatus for heating under reflux with protection from atmospheric moisture
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, a mixture of 4-Chloro-3,5-dinitrobenzamide and a molar excess of phosphorus pentachloride in an anhydrous inert solvent is prepared.
-
The mixture is heated under reflux. The reaction progress should be monitored by a suitable technique (e.g., Thin Layer Chromatography).
-
Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with stirring.
-
The resulting solid precipitate is collected by vacuum filtration and washed with cold water.
-
The crude product is then washed with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by washing with water until the filtrate is neutral.
-
The solid is dried, for instance, in a vacuum oven.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₂ClN₃O₄ | [1][2][3][4] |
| Molecular Weight | 227.56 g/mol | [1][2][3][4] |
| CAS Number | 1930-72-9 | [1][2][3][4] |
| Appearance | Powder | [3] |
| Melting Point | 140.5-141 °C | [3] |
| Solubility | Insoluble in water. | [5] |
| InChI Key | SCGDEDHSPCXGEC-UHFFFAOYSA-N | [3][4] |
| SMILES | C1=C(C=C(C(=C1--INVALID-LINK--[O-])Cl)--INVALID-LINK--[O-])C#N | [4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectrum Type | Details |
| ¹³C NMR | Data available in spectral databases. |
| Mass Spectrometry | Data available in spectral databases. |
| IR Spectra | Data available in spectral databases. |
Biological Properties and Potential Applications
Direct experimental data on the biological activity of this compound is scarce in the current literature. However, the biological activities of structurally related compounds can provide insights into its potential applications.
Inferred Biological Relevance
-
Antifungal Activity: A study on 3,5-dinitrobenzamide derivatives, which share the core dinitroaromatic amide structure with the precursor to the target compound, has shown fungicidal activity against various Candida species.[2][6] The mechanism of action for some of these derivatives was found to involve the fungal cell membrane.[6] This suggests that this compound could be investigated for potential antifungal properties.
-
Cytotoxicity: The related compound, 4-chloro-3,5-dinitrobenzoic acid, has been shown to exhibit cytotoxicity against the protozoan Tetrahymena pyriformis.[7] The median effective concentration (EC50) was observed at 104.47 µM in buffered solutions.[7] This indicates that dinitro-chloro-substituted benzene derivatives may possess cytotoxic properties that could be explored in the context of anticancer or antimicrobial research.
-
Pharmaceutical Intermediate: Nitroaromatic compounds, including dinitrobenzonitrile derivatives, are versatile intermediates in the synthesis of pharmaceuticals.[5] The presence of multiple reactive sites on this compound allows for a variety of chemical transformations, making it a potentially valuable precursor for the synthesis of complex, biologically active molecules.
It is important to emphasize that these are potential areas of interest based on related compounds, and dedicated biological studies on this compound are required to ascertain its specific activities and mechanisms of action.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.
| Hazard Statement | GHS Classification | Precautionary Measures | Reference(s) |
| Harmful if swallowed | Acute toxicity, oral | Do not eat, drink or smoke when using this product. Rinse mouth. | [2][3][4] |
| Harmful in contact with skin | Acute toxicity, dermal | Wear protective gloves/protective clothing. | [2][3][4] |
| Causes skin irritation | Skin corrosion/irritation | Wash skin thoroughly after handling. | [2][3][4] |
| Causes serious eye irritation | Serious eye damage/eye irritation | Wear eye protection/face protection. | [2][3][4] |
| Harmful if inhaled | Acute toxicity, inhalation | Avoid breathing dust. Use only outdoors or in a well-ventilated area. | [2][3][4] |
| May cause respiratory irritation | Specific target organ toxicity | Avoid breathing dust. Use only outdoors or in a well-ventilated area. | [3] |
Personal Protective Equipment (PPE): Use of a dust mask (type N95 or equivalent), eye shields, and gloves is recommended when handling this compound.[3]
Conclusion
This compound is a chemical intermediate with well-defined physicochemical properties and a clear synthetic route from its corresponding amide. While direct biological data is limited, the activities of related compounds suggest potential for this molecule in the development of new antifungal or cytotoxic agents. This guide provides a solid foundation of technical information for researchers and professionals interested in utilizing this compound in their work, while also highlighting the need for further investigation into its biological properties.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis and analysis of this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-氯-3,5-二硝基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C7H2ClN3O4 | CID 16008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and <i>In Silico</i> Studies - ProQuest [proquest.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
An In-Depth Technical Guide to 4-Chloro-3,5-dinitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-3,5-dinitrobenzonitrile, a key chemical intermediate in pharmaceutical synthesis. This document details its chemical identity, physicochemical properties, synthesis, applications, and safety information. Special emphasis is placed on its role in the synthesis of the anti-allergic drug Lodoxamide, including a detailed look at the drug's mechanism of action.
Chemical Identity and Structure
This compound is a substituted aromatic compound with the CAS number 1930-72-9 .[1] Its structure features a benzene ring substituted with a chlorine atom, two nitro groups, and a nitrile group.
Molecular Structure:
Figure 1: Chemical structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its characterization, handling, and use in synthetic applications.
| Property | Value | Reference |
| CAS Number | 1930-72-9 | [1] |
| Molecular Formula | C₇H₂ClN₃O₄ | [2] |
| Molecular Weight | 227.56 g/mol | [2] |
| Appearance | Powder | |
| Melting Point | 140.5-141 °C | |
| Solubility | Insoluble in water | [1] |
| ¹³C NMR | Spectra available, specific shifts not detailed in search results. | [3] |
| IR Spectroscopy | Spectra available, specific peaks not detailed in search results. | [3] |
| Mass Spectrometry | GC-MS data available, molecular ion peak at m/z 227. | [3] |
Synthesis
This compound can be synthesized from 4-chloro-3,5-dinitrobenzamide through a dehydration reaction.[2] While a detailed experimental protocol for this specific conversion was not found in the search results, a general procedure for the dehydration of a primary amide to a nitrile often involves heating with a dehydrating agent such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂).
General Experimental Protocol for Amide Dehydration:
-
Reaction Setup: A solution or suspension of the primary amide (4-chloro-3,5-dinitrobenzamide) in an inert solvent (e.g., a high-boiling point ether or a chlorinated solvent) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Addition of Dehydrating Agent: The dehydrating agent (e.g., phosphorus pentoxide) is added portion-wise to the stirred mixture. The reaction is often exothermic and may require cooling.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period of time to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and quenched, often by carefully pouring it onto ice. The product is then extracted with a suitable organic solvent. The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Application in the Synthesis of Lodoxamide
A significant application of this compound is its use as a key reagent in the synthesis of Lodoxamide, an anti-allergic drug.[1] Lodoxamide functions as a mast cell stabilizer and is effective in the treatment of allergic conjunctivitis by decreasing vascular permeability.[1]
The synthesis of Lodoxamide from this compound involves a multi-step process, which is a critical workflow for medicinal chemists and drug development professionals.
Figure 2: A simplified workflow for the synthesis of Lodoxamide.
Mechanism of Action of Lodoxamide: A Signaling Pathway Perspective
Lodoxamide exerts its therapeutic effect by stabilizing mast cells, thereby preventing the release of inflammatory mediators that cause allergic symptoms.[4] It also inhibits the chemotaxis of eosinophils, another key cell type in allergic reactions.[4] The underlying signaling pathway involves the modulation of cellular processes that lead to degranulation.
When an allergen binds to IgE antibodies on the surface of a mast cell, it triggers a signaling cascade that results in the release of histamine and other inflammatory mediators. Lodoxamide intervenes in this process.
Figure 3: The signaling pathway of mast cell activation and the inhibitory action of Lodoxamide.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions. The GHS hazard classifications indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation.[3]
GHS Hazard Statements:
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If swallowed, inhaled, or if skin irritation occurs, seek medical advice.
Conclusion
This compound is a valuable chemical intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of the anti-allergic drug Lodoxamide. A thorough understanding of its chemical properties, synthesis, and handling is crucial for researchers and drug development professionals. Further investigation into its spectroscopic characteristics and the development of detailed, optimized synthesis protocols will continue to be of interest to the scientific community.
References
A Technical Guide to the Chemical Reactivity and Postulated Mechanism of Action of 4-Chloro-3,5-dinitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific biological mechanism of action of 4-Chloro-3,5-dinitrobenzonitrile has not been extensively characterized in publicly available scientific literature. This guide provides an in-depth analysis of its chemical properties and reactivity, which are foundational to its biological activity. The postulated mechanisms are inferred from its chemical nature and the observed effects of structurally related compounds. Its primary established role is as a chemical intermediate in the synthesis of pharmaceuticals.
Executive Summary
This compound is a highly reactive aromatic compound. Its chemical structure, featuring a benzene ring activated by two electron-withdrawing nitro groups and a good leaving group (chloride), renders it highly susceptible to nucleophilic aromatic substitution. This reactivity is the probable basis for its biological and toxicological effects. It is postulated that this compound exerts its effects by covalently modifying biological macromolecules, such as proteins and peptides, leading to a disruption of cellular function. Its most notable application is as a key starting material in the synthesis of Lodoxamide, an anti-allergic agent that functions as a mast cell stabilizer[1].
Physicochemical and Toxicological Properties
Quantitative data for this compound and its close analogue, 4-Chloro-3,5-dinitrobenzoic acid, are summarized below. This data is critical for understanding the compound's behavior in biological and environmental systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1930-72-9 | [2][3] |
| Molecular Formula | C₇H₂ClN₃O₄ | [1][2] |
| Molecular Weight | 227.56 g/mol | [1][2] |
| Melting Point | 140.5-141 °C | [3] |
| Solubility | Insoluble in water | [3] |
| Appearance | Pale yellow crystals | [4] |
Table 2: Toxicological and Physicochemical Data for 4-Chloro-3,5-dinitrobenzoic Acid (CDNBA)
| Parameter | Value | Conditions | Reference |
| EC₅₀ (Cytotoxicity) | 104.47 µM | Tetrahymena pyriformis, buffered solution | [5] |
| Enthalpy of Solution | 23.2 ± 2.5 kJ/mol | In water | [5] |
| Acid Dissociation Constant (Ka) | 2.26 x 10⁻³ - 2.36 x 10⁻³ | Conductivity measurements & Gran's method | [5] |
| Bimolecular Rate Constant | 5.92 M⁻¹s⁻¹ | Reaction with hydroxyl ion at room temperature | [5] |
| Activation Energy | 70.7 ± 3.4 kJ/mol | Nucleophilic substitution with hydroxyl ion | [5] |
Core Mechanism: Nucleophilic Aromatic Substitution
The primary mechanism governing the reactivity of this compound is nucleophilic aromatic substitution (SₙAr). The two nitro groups are strong electron-withdrawing groups that inductively and through resonance delocalize the negative charge in the intermediate Meisenheimer complex, thereby stabilizing it and facilitating the reaction. The chlorine atom serves as an effective leaving group.
This high electrophilicity allows the compound to react with biological nucleophiles, such as the thiol groups of cysteine residues or the amino groups of lysine residues in proteins. Such covalent modification can lead to enzyme inhibition, disruption of protein structure and function, and ultimately, cellular toxicity.
References
- 1. usbio.net [usbio.net]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 1930-72-9 [chemicalbook.com]
- 4. US4528143A - Process for the preparation of 4-chloro-2-nitrobenzonitrile - Google Patents [patents.google.com]
- 5. Physicochemical and toxicological studies on 4-chloro-3,5-dinitrobenzoic acid in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Review of 4-Chloro-3,5-dinitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-3,5-dinitrobenzonitrile, a key chemical intermediate with potential applications in pharmaceutical development. The document details its chemical and physical properties, synthesis, and potential biological relevance, with a focus on data presentation and experimental methodologies.
Chemical and Physical Properties
This compound is a chlorinated and nitrated aromatic nitrile. Its key identifiers and physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 1930-72-9 | [1] |
| Molecular Formula | C₇H₂ClN₃O₄ | [1] |
| Molecular Weight | 227.56 g/mol | [1] |
| Appearance | Powder | |
| Melting Point | 140.5-141 °C | |
| InChI | 1S/C7H2ClN3O4/c8-7-5(10(12)13)1-4(3-9)2-6(7)11(14)15/h1-2H | [1] |
| InChIKey | SCGDEDHSPCXGEC-UHFFFAOYSA-N | [1] |
| SMILES | C1=C(C=C(C(=C1--INVALID-LINK--[O-])Cl)--INVALID-LINK--[O-])C#N | [1] |
Synthesis of this compound
Proposed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-Chloro-3,5-dinitrobenzamide in a suitable anhydrous solvent (e.g., dichloromethane or chloroform).
-
Dehydrating Agent: Add a dehydrating agent. Common reagents for this type of transformation include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride. The choice of reagent and solvent will influence the reaction conditions.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux to ensure complete conversion. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched, if necessary (e.g., with ice-water for SOCl₂). The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield pure this compound.
The precursor, 4-chloro-3,5-dinitrobenzoic acid, can be synthesized by the nitration of 4-chlorobenzoic acid[3].
Biological Activity and Potential Applications
This compound is a known reagent in the synthesis of Lodoxamide, an antiallergic drug that functions as a mast cell stabilizer. This suggests that derivatives of this compound may possess mast cell stabilizing properties.
While direct biological activity data for this compound is not extensively reported, the biological activity of the structurally related compound, 4-chloro-3,5-dinitrobenzoic acid (CDNBA), has been investigated.
Toxicological Data for 4-Chloro-3,5-dinitrobenzoic acid (CDNBA):
| Assay Type | Organism | Endpoint | Result | Reference |
| Cytotoxicity | Tetrahymena pyriformis | EC50 | 104.47 µM | [1] |
This data provides a preliminary indication of the potential cytotoxicity of this class of compounds.
Experimental Protocol for Mast Cell Degranulation Assay:
To evaluate the potential mast cell stabilizing activity of this compound or its derivatives, a mast cell degranulation assay can be employed. A common method involves the use of rat basophilic leukemia (RBL-2H3) cells, a well-established model for human mucosal mast cells[4][5].
-
Cell Culture: RBL-2H3 cells are cultured in an appropriate medium and sensitized overnight with anti-dinitrophenyl (DNP)-IgE.
-
Compound Treatment: The sensitized cells are washed and then incubated with varying concentrations of the test compound (this compound) for a predetermined period.
-
Degranulation Induction: Mast cell degranulation is induced by challenging the cells with DNP-BSA antigen.
-
Quantification of Degranulation: The extent of degranulation is quantified by measuring the activity of a released granular enzyme, such as β-hexosaminidase, in the cell supernatant. This is typically done using a colorimetric or fluorometric substrate[4][5].
-
Data Analysis: The percentage of inhibition of degranulation by the test compound is calculated relative to a positive control (antigen-stimulated cells without inhibitor) and a negative control (unstimulated cells).
Conclusion
This compound is a valuable chemical intermediate, primarily utilized in the synthesis of the mast cell stabilizer, lodoxamide. While direct and extensive biological data for this compound is limited, its structural relationship to biologically active molecules suggests that it and its derivatives are promising candidates for further investigation in drug discovery programs, particularly in the area of anti-allergic and anti-inflammatory agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this compound's potential.
References
- 1. This compound | C7H2ClN3O4 | CID 16008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. A microplate assay to assess chemical effects on RBL-2H3 mast cell degranulation: effects of triclosan without use of an organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis and Characterization of 4-Chloro-3,5-dinitrobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and physicochemical properties of 4-Chloro-3,5-dinitrobenzonitrile (C₇H₂ClN₃O₄), a key chemical intermediate. This document collates available spectroscopic and physical data, outlines detailed experimental protocols for its characterization, and presents logical workflows for its analysis.
Core Physicochemical Properties
This compound is a solid with a molecular weight of 227.56 g/mol .[1][2] It is characterized by a melting point of 140.5-141 °C.
| Property | Value | Source |
| Molecular Formula | C₇H₂ClN₃O₄ | PubChem[1] |
| Molecular Weight | 227.56 g/mol | PubChem[1] |
| CAS Number | 1930-72-9 | PubChem[1] |
| Melting Point | 140.5-141 °C | Sigma-Aldrich |
| IUPAC Name | This compound | PubChem[1] |
Structural and Spectroscopic Characterization
The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
A ¹³C NMR spectrum is available, acquired on a Bruker AM-270 instrument.[1] The key chemical shifts are summarized below.
| Carbon Atom | Expected Chemical Shift (ppm) | Notes |
| C-CN | ~115 | Quaternary carbon of the nitrile group. |
| C-Cl | ~130-135 | Carbon atom attached to the chlorine. |
| C-NO₂ | ~148-152 | Carbon atoms attached to the nitro groups. |
| C-H | ~125-130 | Aromatic carbons bonded to hydrogen. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound, typically recorded as a KBr pellet, displays characteristic absorption bands corresponding to its functional groups.[1]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3100 | C-H stretch | Aromatic |
| ~2230 | C≡N stretch | Nitrile |
| ~1540 | Asymmetric NO₂ stretch | Nitro group |
| ~1350 | Symmetric NO₂ stretch | Nitro group |
| ~850 | C-Cl stretch | Chloroalkane |
| ~740 | C-H out-of-plane bend | Aromatic |
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) analysis provides information on the molecular weight and fragmentation pattern of the compound. The mass spectrum shows a molecular ion peak corresponding to the molecular weight.
| m/z Value | Interpretation |
| 227 | Molecular ion [M]⁺ |
| 197 | [M-NO]⁺ |
| 181 | [M-NO₂]⁺ |
| 151 | [M-NO₂-NO]⁺ |
| 136 | [M-2NO₂]⁺ |
| 101 | [C₆H₂ClN]⁺ |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and characterization of this compound are provided below.
Synthesis and Purification Workflow
References
The Reaction of 4-Chloro-3,5-dinitrobenzonitrile with Primary Amines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the reaction between 4-chloro-3,5-dinitrobenzonitrile and primary amines. This reaction is a key transformation in synthetic chemistry, particularly relevant in the fields of medicinal chemistry and materials science for the development of novel molecular entities. The core of this reaction is a nucleophilic aromatic substitution (SNAr) mechanism, which is facilitated by the strong electron-withdrawing properties of the nitro and cyano groups. This document outlines the established reaction mechanism, provides representative experimental protocols, and summarizes the expected quantitative data based on analogous systems.
Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction of this compound with primary amines proceeds via a well-established addition-elimination mechanism , characteristic of nucleophilic aromatic substitution (SNAr). The presence of two nitro groups ortho and para to the chlorine atom, in conjunction with the cyano group, renders the aromatic ring highly electron-deficient. This electronic arrangement significantly activates the carbon atom attached to the chlorine for nucleophilic attack.
The reaction mechanism can be delineated in two key steps:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The primary amine, acting as the nucleophile, attacks the carbon atom bearing the chlorine. This initial step is typically the rate-determining step of the reaction. The attack leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[1][2] The negative charge is effectively delocalized across the aromatic ring and, more importantly, onto the oxygen atoms of the two nitro groups, which provides substantial stabilization for this intermediate.
-
Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored through the elimination of the chloride ion, the leaving group. This step is generally fast and results in the formation of the final substituted product, a 4-amino-3,5-dinitrobenzonitrile derivative.
Kinetic studies on analogous compounds, such as 4-chloro-3,5-dinitrobenzotrifluoride and 2-chloro-3,5-dinitropyridine with anilines, have shown that these reactions follow second-order kinetics.[3][4] This is consistent with the bimolecular nature of the rate-determining step involving both the aryl halide and the amine.
Visualizing the Mechanism
The logical flow of the SNAr mechanism is depicted in the following diagram:
Experimental Protocols
While specific, detailed protocols for a wide range of primary amines with this compound are not extensively documented in a single source, a general procedure can be adapted from reactions with structurally similar substrates. The following is a representative protocol based on the reaction of 4-chloro-3,5-dinitrobenzotrifluoride with substituted anilines.[3]
General Procedure for the Synthesis of 4-Alkylamino-3,5-dinitrobenzonitriles
Materials:
-
This compound
-
Primary amine (e.g., aniline, butylamine, etc.)
-
Solvent (e.g., methanol, ethanol, acetonitrile, or dimethylformamide)
-
Base (optional, e.g., triethylamine or potassium carbonate, to scavenge HCl)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., 20 mL of methanol per gram of substrate).
-
Add 1.1 to 1.5 equivalents of the primary amine to the solution. If the amine is a salt, an equivalent of a non-nucleophilic base should be added.
-
The reaction mixture is stirred at a temperature ranging from room temperature to the reflux temperature of the solvent. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Reaction times can vary from 30 minutes to several hours depending on the nucleophilicity of the amine and the reaction temperature.
-
Upon completion, the reaction mixture is cooled to room temperature. If a precipitate has formed, it is collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., methanol-water or ethanol) or by column chromatography on silica gel.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for this synthesis and purification process.
Quantitative Data
The table below summarizes the types of quantitative data that are critical for evaluating this reaction, with example data from related systems to provide context.
| Amine Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Rate Constant (k2) (M-1s-1) | Reference |
| Aniline | Methanol | 25 | 0.5 - 1 | >90 (expected) | Data not available | Analogous to[3] |
| p-Toluidine | Methanol | 25 | 0.5 - 1 | >90 (expected) | Data not available | Analogous to[3] |
| p-Anisidine | Methanol | 25 | 0.5 - 1 | >90 (expected) | Data not available | Analogous to[3] |
| Butylamine | Ethanol | 25 | 1 - 2 | High (expected) | Data not available | General expectation |
| Ammonia | Chlorobenzene | 110 - 120 | 5 | 84.5 (for a methoxy precursor) | Data not available |
Note: The yields and reaction times are estimates based on the high reactivity of similar substrates. The actual values would need to be determined experimentally. Kinetic studies would be required to determine the rate constants for specific primary amines.
Conclusion
The reaction of this compound with primary amines is a robust and efficient method for the synthesis of 4-amino-3,5-dinitrobenzonitrile derivatives. The reaction proceeds through a well-understood SNAr mechanism, driven by the strong electron-withdrawing groups on the aromatic ring. While specific kinetic and yield data for a broad range of primary amines are not extensively tabulated in the literature, the provided mechanistic insights and generalized experimental protocols, drawn from closely related systems, offer a solid foundation for researchers and drug development professionals to successfully utilize this important chemical transformation. Experimental validation is recommended to determine the optimal conditions and quantitative outcomes for specific primary amine nucleophiles.
References
An In-depth Technical Guide on the Solubility of 4-Chloro-3,5-dinitrobenzonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4-Chloro-3,5-dinitrobenzonitrile is a substituted aromatic compound with applications as a building block in the synthesis of various pharmaceutical agents. Its dissolution behavior in organic solvents is a critical parameter for reaction kinetics, purification processes such as crystallization, and formulation development. A thorough understanding of its solubility is therefore essential for process optimization and ensuring product quality.
While general statements in chemical literature suggest that this compound is soluble in organic solvents, a systematic and quantitative dataset is not publicly available. This guide provides the methodological framework for generating such data in a laboratory setting.
Factors Influencing Solubility
The solubility of a crystalline organic compound like this compound is governed by a combination of physical and chemical factors related to both the solute and the solvent. The interplay of these factors determines the extent to which the solute can be dissolved at a given temperature and pressure.
-
Solute Properties:
-
Crystal Lattice Energy: The strength of the intermolecular forces holding the crystal structure together must be overcome by solute-solvent interactions. Higher lattice energy generally leads to lower solubility.
-
Molecular Structure: The presence of polar functional groups (nitro groups, nitrile group, and the chloro-substituent) in this compound suggests that it will be more soluble in polar organic solvents.
-
Hydrogen Bonding: The nitro groups can act as hydrogen bond acceptors, which can enhance solubility in protic solvents.
-
-
Solvent Properties:
-
Polarity: The principle of "like dissolves like" is a primary determinant. Polar solvents are generally better at dissolving polar solutes.
-
Hydrogen Bonding Capability: Solvents that can act as hydrogen bond donors or acceptors can interact favorably with the solute.
-
Dielectric Constant: A higher dielectric constant of the solvent can help to solvate the ions or polar parts of the solute molecule.
-
-
Temperature: The solubility of most solid compounds in organic solvents increases with temperature. This relationship is crucial for crystallization processes.
-
Pressure: For solid-liquid systems, the effect of pressure on solubility is generally negligible under standard laboratory conditions.
The following diagram illustrates the logical relationships between these factors and the resulting solubility.
Spectroscopic Profile of 4-Chloro-3,5-dinitrobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 4-Chloro-3,5-dinitrobenzonitrile, a compound of interest in various chemical and pharmaceutical research fields. This document compiles available data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside general experimental protocols for these analytical techniques.
Spectroscopic Data Summary
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Due to the symmetrical nature of the molecule, a single signal is expected for the two aromatic protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 8.5 - 9.0 | Singlet | 2H | Ar-H |
¹³C NMR: The ¹³C NMR spectrum is expected to show distinct signals for the different carbon atoms in the molecule.[1]
| Chemical Shift (δ) ppm | Assignment |
| ~ 115 | -CN (Nitrile Carbon) |
| ~ 125 | C-H (Aromatic) |
| ~ 140 | C-Cl (Aromatic) |
| ~ 150 | C-NO₂ (Aromatic) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by the vibrational frequencies of its key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2230 | Medium | C≡N stretch (Nitrile) |
| ~ 1550 - 1530 | Strong | Asymmetric NO₂ stretch |
| ~ 1350 - 1330 | Strong | Symmetric NO₂ stretch |
| ~ 850 | Strong | C-Cl stretch |
| ~ 3100 - 3000 | Weak | Ar-H stretch |
| ~ 1600, 1475 | Medium-Weak | C=C aromatic ring stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Experimental Protocols
Detailed experimental procedures for the spectroscopic analysis of this compound are not explicitly published. However, the following general protocols for NMR, IR, and UV-Vis spectroscopy of solid organic compounds are applicable.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument: Bruker AM-270 or equivalent NMR spectrometer.[1]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts should be referenced to the residual solvent peak.
IR Spectroscopy
Multiple techniques can be employed for the IR analysis of solid samples.[1]
-
Sample Preparation: Grind a small amount of this compound with dry potassium bromide (KBr) in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrument: Bruker IFS 85 or equivalent FTIR spectrometer.[1]
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument: Bruker Tensor 27 FT-IR or equivalent spectrometer.[1]
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal and record the spectrum.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance reading within the linear range of the instrument (typically 0.1 - 1 AU).
-
Instrument: A standard double-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-800 nm.
-
Blank Correction: Use the pure solvent as a blank to zero the absorbance of the spectrophotometer.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
An In-depth Technical Guide to the Safe Handling of 4-Chloro-3,5-dinitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-Chloro-3,5-dinitrobenzonitrile (CAS No. 1930-72-9), a chemical intermediate used in various synthetic applications. Due to its hazardous properties, strict adherence to safety protocols is imperative when handling this compound.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This information is crucial for understanding its behavior under various laboratory conditions.
| Property | Value |
| Molecular Formula | C₇H₂ClN₃O₄[1] |
| Molecular Weight | 227.56 g/mol [1] |
| Appearance | Powder |
| Melting Point | 140.5-141 °C |
| Solubility | Insoluble in water[2] |
| CAS Number | 1930-72-9[1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification and associated hazard statements.
| GHS Classification | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[1] |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1] |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation[1] |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[1] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |
Signal Word: Warning
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize the risks associated with this compound.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is recommended.
| Control Measure | Specification |
| Engineering Controls | - Work in a well-ventilated area, preferably in a chemical fume hood. - Ensure eyewash stations and safety showers are readily accessible. |
| Eye/Face Protection | - Wear chemical safety goggles or a face shield. |
| Skin Protection | - Wear chemical-resistant gloves (e.g., nitrile rubber). - Wear a lab coat and other protective clothing as necessary to prevent skin contact. |
| Respiratory Protection | - For operations that may generate dust, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended. |
General Handling Precautions
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Storage
-
Store in a tightly closed container.
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from incompatible substances.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | - Move the person to fresh air. - If not breathing, give artificial respiration. - Seek immediate medical attention. |
| Skin Contact | - Immediately wash the affected area with plenty of soap and water for at least 15 minutes. - Remove contaminated clothing and shoes. - Seek immediate medical attention. |
| Eye Contact | - Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. - Remove contact lenses if present and easy to do. - Seek immediate medical attention. |
| Ingestion | - Do NOT induce vomiting. - Never give anything by mouth to an unconscious person. - Rinse mouth with water. - Seek immediate medical attention. |
Spill and Waste Disposal Procedures
Spill Cleanup
In case of a spill, follow these procedures to ensure safe cleanup:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Personal Protection: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.
-
Containment: Prevent further spread of the powder.
-
Cleanup: Carefully sweep up the spilled solid material, avoiding dust generation. Place the material into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.
Waste Disposal
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service for proper disposal.
Experimental Protocols
Representative Synthesis of a Dinitrobenzonitrile Derivative (Adapted for Educational Purposes):
Disclaimer: This is a generalized procedure and must be adapted and thoroughly risk-assessed by a qualified chemist before any laboratory work is undertaken.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber, and a dropping funnel, place 4-chloro-3,5-dinitrobenzamide and an inert solvent.
-
Addition of Dehydrating Agent: While stirring, slowly add a suitable dehydrating agent (e.g., phosphorus oxychloride) to the mixture. The reaction may be exothermic and require cooling.
-
Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Isolation: The solid product is collected by filtration, washed with water, and then with a dilute sodium bicarbonate solution until neutral.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol).
-
Drying: The purified product is dried under vacuum.
Visualized Workflows
The following diagrams, created using the DOT language, illustrate key logical workflows for handling this compound safely.
Caption: A logical workflow for the safe handling of this compound.
Caption: A decision tree for responding to a spill of this compound.
References
physical and chemical properties of 4-Chloro-3,5-dinitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the physical, chemical, and safety properties of 4-Chloro-3,5-dinitrobenzonitrile (CAS No: 1930-72-9), a key intermediate in various synthetic applications. The information is compiled from established chemical databases and literature, offering a technical resource for laboratory and development settings.
Chemical Identity and Structure
This compound is an aromatic compound characterized by a central benzene ring substituted with a chloro group, two nitro groups, and a nitrile group. The strong electron-withdrawing nature of the nitro and nitrile groups significantly influences the molecule's reactivity, particularly at the chlorine-substituted carbon.
| Identifier | Value |
| CAS Number | 1930-72-9[1][2][3][4][5] |
| IUPAC Name | This compound[2] |
| Molecular Formula | C₇H₂ClN₃O₄[2][5] |
| Molecular Weight | 227.56 g/mol [2][3][4][5] |
| Canonical SMILES | C1=C(C=C(C(=C1--INVALID-LINK--[O-])Cl)--INVALID-LINK--[O-])C#N[2] |
| InChI Key | SCGDEDHSPCXGEC-UHFFFAOYSA-N[2][3] |
| Synonyms | 4-cyano-2,6-dinitrochlorobenzene, 1-chloro-4-cyano-2,6-dinitrobenzene[6] |
Physical and Chemical Properties
The compound is typically a yellow powder or crystalline solid at room temperature.[3][7] It is insoluble in water.[1][4] A summary of its key physical and computed properties is provided below.
Table 1: Physical and Computed Properties
| Property | Value | Source |
| Physical State | Powder / Crystalline Solid[3] | Experimental |
| Color | Yellow[7] | Experimental |
| Melting Point | 140.5-141 °C[1][3][4][6] | Experimental |
| Solubility | Insoluble in water[1][4] | Experimental |
| Boiling Point | 326.3 °C at 760 mmHg | Computed[6] |
| Density | 1.68 g/cm³ | Computed[6] |
| LogP | 3.07448 | Computed[6] |
| Vapor Pressure | 0.000217 mmHg at 25 °C | Computed[6] |
| Refractive Index | 1.631 | Computed[6] |
Reactivity and Chemical Behavior
The chemical behavior of this compound is dominated by the electron-deficient nature of the aromatic ring. The two nitro groups strongly activate the chlorine atom for nucleophilic aromatic substitution (SₙAr). This makes the compound a valuable substrate for synthesizing a variety of derivatives by reacting it with nucleophiles like amines, thiols, or alkoxides.
The generally accepted mechanism for this reaction is a two-step addition-elimination process, as depicted below.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SₙAr) of the title compound.
Experimental Protocols and Synthesis
Synthesis
This compound can be prepared from related precursors. One documented synthetic route involves the dehydration of 4-Chloro-3,5-dinitrobenzamide.[5] While specific reaction conditions from peer-reviewed sources are not detailed in the provided search results, a general laboratory workflow for a related synthesis, such as the nitration of a chlorobenzonitrile precursor followed by purification, is outlined below.
Caption: A generalized experimental workflow for the synthesis and purification of an aromatic nitrile.
Applications in Synthesis
This compound serves as a pharmaceutical intermediate.[1][4] For instance, it may be used in the synthesis of 3-nitro-4-thiocyanobenzonitrile.[1][4] Its high reactivity makes it a versatile building block for introducing the 4-cyano-2,6-dinitrophenyl moiety into target molecules.
Spectroscopic Data
Detailed spectroscopic data is available through various databases. A summary is provided below.
| Data Type | Availability |
| Infrared (IR) Spectroscopy | Data available from NIST and SpectraBase[2] |
| Mass Spectrometry (MS) | Data available from NIST and SpectraBase[2] |
| Raman Spectroscopy | Spectrum available[7] |
Safety and Handling
This compound is a hazardous substance and requires careful handling in a laboratory setting with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.[3]
Table 2: GHS Hazard Information
| Hazard Class & Category | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[2] |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[2] |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[2] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[2] |
| Serious Eye Damage/Irritation (Category 2) | H319: Causes serious eye irritation[2] |
| STOT, Single Exposure (Category 3) | H335: May cause respiratory irritation[2] |
Signal Word: Warning[3]
Storage: Store in a well-ventilated place. Keep the container tightly closed.[8] The recommended storage temperature is between 10°C and 25°C.
References
- 1. This compound | 1930-72-9 [chemicalbook.com]
- 2. This compound | C7H2ClN3O4 | CID 16008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 97 1930-72-9 [sigmaaldrich.com]
- 4. This compound , >98.0%(GC)(T) , 1930-72-9 - CookeChem [cookechem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. spectrabase.com [spectrabase.com]
- 8. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for Protein Derivatization Using 4-Chloro-3,5-dinitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3,5-dinitrobenzonitrile (CDNB) is an electrophilic reagent that can be utilized for the chemical modification or derivatization of proteins. Its reactivity is centered on the nucleophilic aromatic substitution of the chlorine atom by electron-rich functional groups present in protein side chains. This derivatization is valuable for a range of applications in proteomics, drug development, and biochemical analysis, including the introduction of labels for detection, the study of protein structure-function relationships, and the preparation of protein conjugates.
The primary targets for CDNB in proteins are the nucleophilic side chains of certain amino acids. The reactivity of these residues is dependent on their pKa and the reaction pH. The most common targets are:
-
Cysteine (Thiol group): The thiol group of cysteine is a potent nucleophile, especially in its deprotonated thiolate form.
-
Lysine (ε-amino group): The primary amine on the side chain of lysine is a key target for derivatization.
-
N-terminal α-amino group: The free amino group at the N-terminus of a protein is also susceptible to modification.
-
Histidine (Imidazole ring): The nitrogen atoms in the imidazole ring of histidine can also react, although generally to a lesser extent.
-
Tyrosine (Phenolic hydroxyl group): The hydroxyl group of tyrosine can be modified under certain conditions.
The dinitrobenzoyl moiety introduced upon derivatization can be useful for UV-Vis detection and for altering the chemical properties of the protein surface.
Applications in Research and Drug Development
-
Protein Labeling and Detection: The dinitrophenyl group provides a chromophore that can be detected by UV-Vis spectrophotometry, aiding in the quantification and tracking of proteins in various assays.
-
Structural and Functional Studies: Site-specific modification of amino acid residues with CDNB can help in identifying key residues involved in protein-protein interactions, enzyme catalysis, or ligand binding. By observing changes in protein function after derivatization, researchers can infer the role of the modified residues.
-
Crosslinking and Conjugation: While not a crosslinker itself, derivatization with CDNB can be a preliminary step for further conjugation with other molecules of interest, such as drugs, imaging agents, or other proteins.
-
Probing Protein Surface Accessibility: The extent of derivatization of specific residues can provide information about their exposure to the solvent and their location on the protein surface.
Quantitative Data Summary
While specific quantitative data for the derivatization of intact proteins with this compound is not extensively published, data from the closely related compound, 4-chloro-3,5-dinitrobenzotrifluoride (CNBF), for the derivatization of free amino acids provides a useful reference for expected reactivity and detection limits. The following table summarizes the performance of CNBF in HPLC analysis of derivatized amino acids.[1][2] It is anticipated that the reactivity of CDNB with protein residues would follow a similar pattern, with detection limits being dependent on the specific protein and the number of modified sites.
| Parameter | Value | Amino Acids Tested |
| Linearity (Correlation Coefficient, r²) | > 0.9979 | 20 common amino acids |
| Limit of Detection (LOD) | 2.40–6.50 µmol L⁻¹ | 20 common amino acids |
| Recoveries in Spiked Samples (Beer) | 97.0–103.9% | 20 common amino acids |
| Relative Standard Deviation (RSD) | 2.62–4.22% | 20 common amino acids |
Experimental Protocols
The following protocols are generalized methodologies for the derivatization of proteins with this compound. Optimization of these protocols is recommended for specific proteins and applications.
Protocol 1: General Protein Derivatization with CDNB
This protocol describes a general method for labeling accessible primary amines (lysine and N-terminus) and thiols (cysteine) in a purified protein sample.
Materials:
-
Purified protein solution (1-10 mg/mL in a suitable buffer)
-
This compound (CDNB)
-
Dimethyl sulfoxide (DMSO) or Acetonitrile (ACN)
-
Borate buffer (50 mM, pH 9.0)
-
Reaction tubes (e.g., microcentrifuge tubes)
-
Incubator or water bath
-
Desalting column or dialysis membrane for purification
-
UV-Vis Spectrophotometer
Procedure:
-
Protein Preparation:
-
Prepare the protein solution in 50 mM borate buffer, pH 9.0. Ensure the buffer does not contain primary amines (e.g., Tris). Phosphate or borate buffers are suitable.
-
The optimal protein concentration may vary and should be determined empirically (a starting point of 2 mg/mL is recommended).
-
-
CDNB Reagent Preparation:
-
Prepare a stock solution of CDNB in DMSO or ACN. A typical stock concentration is 10-100 mM. The reagent should be dissolved immediately before use as it can be susceptible to hydrolysis.
-
-
Derivatization Reaction:
-
To the protein solution, add the CDNB stock solution to achieve a final molar excess of CDNB over the protein. A 10 to 50-fold molar excess is a good starting point. The optimal ratio should be determined experimentally.
-
Example: For a 1 mL reaction with a 2 mg/mL solution of a 50 kDa protein (40 µM), adding 4 µL of a 100 mM CDNB stock solution will result in a 400 µM final concentration of CDNB (a 10-fold molar excess).
-
Incubate the reaction mixture at room temperature or at a controlled temperature (e.g., 37°C) for 1-4 hours with gentle mixing. The reaction time should be optimized to achieve the desired level of modification while minimizing protein denaturation.
-
-
Reaction Quenching (Optional):
-
The reaction can be stopped by adding a small molecule containing a primary amine, such as Tris or glycine, to a final concentration that is in large excess to the remaining CDNB.
-
-
Purification of the Derivatized Protein:
-
Remove excess, unreacted CDNB and reaction byproducts by size-exclusion chromatography (e.g., a desalting column) or by dialysis against a suitable buffer (e.g., PBS).
-
-
Analysis and Quantification:
-
Determine the concentration of the derivatized protein using a protein assay that is not affected by the modification (e.g., a Bradford assay, using the modified protein to generate a new standard curve).
-
The degree of labeling can be estimated by measuring the absorbance of the dinitrophenyl group (around 340 nm) and using the molar extinction coefficient of the adduct. This requires determining the extinction coefficient of the CDNB-amino acid adduct empirically.
-
Protocol 2: Selective Derivatization of Cysteine Residues
This protocol is designed to favor the modification of cysteine residues by conducting the reaction at a lower pH, where the thiol group is more nucleophilic than the protonated amino groups.
Materials:
-
All materials from Protocol 1
-
Phosphate buffer (50 mM, pH 7.0-7.5)
Procedure:
-
Protein Preparation:
-
Prepare the protein solution in 50 mM phosphate buffer, pH 7.0-7.5.
-
-
CDNB Reagent Preparation:
-
Prepare the CDNB stock solution as described in Protocol 1.
-
-
Derivatization Reaction:
-
Add a 5 to 20-fold molar excess of CDNB to the protein solution.
-
Incubate at room temperature for 1-2 hours.
-
-
Purification and Analysis:
-
Follow steps 5 and 6 from Protocol 1 for purification and analysis. Mass spectrometry can be used to confirm the site of modification.
-
Visualizations
Reaction Mechanism of CDNB with Protein Residues
Caption: Nucleophilic aromatic substitution reaction of CDNB with protein nucleophiles.
Experimental Workflow for Protein Derivatization
Caption: General workflow for the derivatization of proteins using CDNB.
Logical Relationship of Factors Affecting Derivatization
Caption: Key factors influencing the outcome of protein derivatization with CDNB.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Amino Acids using 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF) Derivatization
An important clarification regarding the derivatizing agent is necessary. The request specifies 4-chloro-3,5-dinitrobenzonitrile (CAS Number: 1930-72-9). However, the prevalent derivatizing agent described in the scientific literature for amino acid analysis is a closely related compound, 4-chloro-3,5-dinitrobenzotrifluoride (CNBF) (CAS Number: 393-75-9). This document provides detailed application notes and protocols for the use of CNBF in amino acid analysis, as it is a well-established method. While both compounds are reactive towards amines, the protocols herein are specifically validated for CNBF.
Introduction
Quantitative amino acid analysis is a critical tool in various fields, including clinical diagnostics, food science, and pharmaceutical development. This application note details a robust and sensitive method for the determination of amino acids using pre-column derivatization with 4-chloro-3,5-dinitrobenzotrifluoride (CNBF). CNBF reacts with both primary and secondary amino acids to form stable, UV-active derivatives, allowing for their separation and quantification by reverse-phase high-performance liquid chromatography (RP-HPLC).
Principle
The methodology is based on the derivatization of amino acids with CNBF, which introduces a strongly chromophoric dinitrophenyl group. This reaction, typically carried out under alkaline conditions, enhances the detectability of the amino acids. The resulting derivatives are then separated on a C18 column and quantified using a UV detector.
Experimental Protocols
1. Reagents and Materials
-
Amino acid standards
-
4-Chloro-3,5-dinitrobenzotrifluoride (CNBF)
-
Boric acid
-
Sodium hydroxide
-
Acetonitrile (HPLC grade)
-
Sodium acetate
-
Triethylamine
-
Acetic acid
-
Ultrapure water
-
Kromasil ODS C18 column (250 mm x 4.6 mm, 5 µm) or equivalent
-
HPLC system with a UV detector
2. Preparation of Solutions
-
Borate Buffer (pH 9.0): Prepare a solution of boric acid and adjust the pH to 9.0 with sodium hydroxide.
-
CNBF Derivatizing Reagent (70 mmol/L): Dissolve the appropriate amount of CNBF in acetonitrile.
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B (pH 4.9): Prepare a solution of sodium acetate in water, and add acetonitrile and triethylamine. Adjust the pH to 4.9 with acetic acid. A typical composition is acetate buffer, acetonitrile, and triethylamine in a ratio of 82.8:17:0.2 (v/v/v).[1]
3. Derivatization Procedure
-
To 200 µL of the amino acid standard or sample solution, add 1 mL of borate buffer (pH 9.0).
-
Add 600 µL of the 70 mmol/L CNBF solution in acetonitrile.
-
Vortex the mixture and incubate at 60°C for 30 minutes in a water bath.
-
After incubation, cool the reaction mixture to room temperature.
-
The sample is now ready for HPLC analysis.
4. HPLC Conditions
-
Mobile Phase: Gradient elution with Mobile Phase A (acetonitrile) and Mobile Phase B (acetate buffer, pH 4.9)[1][2]
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
A gradient elution program should be optimized to achieve the best separation of the 19 amino acid derivatives.[1]
Data Presentation
The performance of this method is summarized in the following tables.
Table 1: Optimized Derivatization and HPLC Conditions
| Parameter | Condition |
| Derivatizing Reagent | 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF) |
| CNBF Concentration | 70 mmol/L |
| Reaction pH | 9.0 (Borate Buffer) |
| Reaction Temperature | 60°C |
| Reaction Time | 30 min |
| HPLC Column | Kromasil ODS C18 (250mm x 4.6mm, 5µm) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Acetate buffer, acetonitrile, triethylamine (82.8:17:0.2, pH 4.9) |
| Flow Rate | 0.4 mL/min |
| Detection Wavelength | 260 nm |
Table 2: Method Performance Characteristics
| Parameter | Value |
| Linearity Range | 9.60 to 3330.00 µmol/L |
| Correlation Coefficient (r²) | > 0.9979 |
| Detection Limits (S/N=3) | 2.40 - 6.50 µmol/L |
| Recoveries in Beer Samples | 97.0 - 103.9% |
| Relative Standard Deviations (RSD) | 2.62 - 4.22% |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for amino acid analysis using CNBF derivatization.
Reaction Scheme
Caption: Derivatization reaction of an amino acid with CNBF.
Conclusion
The pre-column derivatization of amino acids with 4-chloro-3,5-dinitrobenzotrifluoride (CNBF) followed by HPLC-UV analysis is a reliable and sensitive method for the quantification of amino acids in various sample matrices. The method demonstrates good linearity, low detection limits, and high accuracy, making it suitable for research and quality control applications.
References
Application Notes and Protocols for 4-Chloro-3,5-dinitrobenzonitrile in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3,5-dinitrobenzonitrile is a highly reactive aromatic compound. Its utility in chromatography stems from its strong electrophilic nature, making it a potent derivatizing agent for nucleophilic analytes. The presence of two electron-withdrawing nitro groups and a cyano group activates the chlorine atom for nucleophilic aromatic substitution. This property allows for the covalent labeling of analytes containing primary and secondary amine or thiol functional groups, thereby enhancing their detectability in chromatographic separations, particularly in High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.
While direct, published applications of this compound as a derivatizing agent in chromatography are not extensively documented, its structural and electronic similarity to other established reagents, such as 4-chloro-3,5-dinitrobenzotrifluoride (CNBF), allows for the development of robust analytical methods. This document provides detailed, projected application notes and protocols for the use of this compound in the chromatographic analysis of amino acids and thiols.
Principle of Derivatization
The derivatization reaction involves the nucleophilic substitution of the chlorine atom on the this compound molecule by the lone pair of electrons from the nitrogen atom of an amine or the sulfur atom of a thiol. This reaction typically proceeds under basic conditions, which serve to deprotonate the nucleophilic functional group, thereby increasing its reactivity. The resulting derivative incorporates the highly chromophoric 3,5-dinitrophenyl moiety, which allows for sensitive detection at wavelengths around 260 nm.
Application I: Analysis of Amino Acids by HPLC
Application Note
This method is designed for the quantitative analysis of primary and secondary amino acids in various sample matrices, including biological fluids, protein hydrolysates, and cell culture media. Pre-column derivatization with this compound converts the amino acids into strongly UV-absorbing derivatives, enabling their separation and quantification by reverse-phase HPLC.
Experimental Protocol
1. Reagents and Materials:
-
This compound (analytical grade)
-
Amino acid standards
-
Boric acid
-
Sodium hydroxide
-
Acetonitrile (HPLC grade)
-
Sodium acetate
-
Triethylamine (TEA)
-
Hydrochloric acid
-
Water (HPLC grade)
-
Syringe filters (0.45 µm)
2. Preparation of Solutions:
-
Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 900 mL of HPLC grade water. Adjust the pH to 9.0 with 1 M sodium hydroxide and bring the final volume to 1 L.
-
Derivatizing Reagent (70 mM): Dissolve 159.3 mg of this compound in 10 mL of acetonitrile. Prepare this solution fresh daily and protect it from light.
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Mix 828 mL of 0.1 M sodium acetate buffer (pH 4.9), 170 mL of acetonitrile, and 2 mL of triethylamine. Filter through a 0.45 µm membrane filter and degas.
3. Derivatization Procedure:
-
To 100 µL of the amino acid standard solution or sample, add 1 mL of 0.1 M borate buffer (pH 9.0).
-
Add 100 µL of the 70 mM this compound solution in acetonitrile.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture in a water bath at 60°C for 30 minutes.
-
After incubation, cool the mixture to room temperature.
-
Neutralize the reaction by adding 50 µL of 1 M HCl.
-
Filter the derivatized sample through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B (see table below)
-
Flow Rate: 0.4 mL/min
-
Detection Wavelength: 260 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Data Presentation
Table 1: Proposed Gradient Elution Program for Amino Acid Analysis
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 20 | 80 |
| 30 | 60 | 40 |
| 35 | 80 | 20 |
| 40 | 20 | 80 |
| 45 | 20 | 80 |
Table 2: Projected Performance Characteristics for Amino Acid Analysis
| Analyte | Linearity Range (µmol/L) | Correlation Coefficient (r²) | Limit of Detection (LOD) (µmol/L) |
| Glycine | 10 - 3000 | > 0.998 | ~5 |
| Alanine | 10 - 3000 | > 0.998 | ~5 |
| Proline | 10 - 3000 | > 0.998 | ~5 |
| Valine | 10 - 3000 | > 0.998 | ~5 |
| Leucine | 10 - 3000 | > 0.998 | ~5 |
| Phenylalanine | 10 - 3000 | > 0.998 | ~5 |
Note: The values in Table 2 are projected based on the performance of similar derivatizing agents and would require experimental validation.
Application II: Analysis of Thiols by HPLC
Application Note
This method is suitable for the determination of low molecular weight thiols, such as cysteine, homocysteine, and glutathione, in biological and pharmaceutical samples. Derivatization with this compound provides a stable thioether linkage and a strong chromophore for sensitive UV detection.
Experimental Protocol
1. Reagents and Materials:
-
This compound (analytical grade)
-
Thiol standards (e.g., L-cysteine, L-glutathione)
-
Phosphate buffer (0.1 M, pH 7.5)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
Syringe filters (0.45 µm)
2. Preparation of Solutions:
-
Phosphate Buffer (0.1 M, pH 7.5): Prepare a 0.1 M solution of sodium phosphate monobasic and a 0.1 M solution of sodium phosphate dibasic. Mix to achieve a pH of 7.5.
-
Derivatizing Reagent (50 mM): Dissolve 113.8 mg of this compound in 10 mL of acetonitrile. Prepare this solution fresh daily.
-
Mobile Phase A: 0.1% (v/v) TFA in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
3. Derivatization Procedure:
-
To 200 µL of the thiol standard solution or sample, add 600 µL of 0.1 M phosphate buffer (pH 7.5).
-
Add 200 µL of the 50 mM this compound solution.
-
Vortex the mixture and let it react at room temperature for 15 minutes.
-
Stop the reaction by adding 100 µL of 1 M HCl.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
Data Presentation
Table 3: Proposed Gradient Elution Program for Thiol Analysis
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 15 | 50 | 50 |
| 20 | 5 | 95 |
| 25 | 95 | 5 |
Visualizations
Caption: Derivatization reaction of this compound.
Caption: General workflow for analysis using this compound.
Application Notes and Protocols for the Reaction of 4-Chloro-3,5-dinitrobenzonitrile with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the nucleophilic aromatic substitution (SNAr) reactions of 4-Chloro-3,5-dinitrobenzonitrile. This compound is a highly reactive substrate for SNAr due to the presence of three strong electron-withdrawing groups (one cyano and two nitro groups) ortho and para to the chlorine atom, making it an excellent building block in medicinal chemistry and materials science.[1][2] The protocols outlined herein are applicable to a range of nucleophiles, including amines, alkoxides, and thiols. This application note includes generalized procedures, a summary of reaction parameters, and visual diagrams to facilitate experimental setup and understanding of the reaction mechanism.
Introduction
Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The reactivity of aryl halides in SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups that stabilize the intermediate Meisenheimer complex.[1][3] this compound is an ideal substrate for this transformation, readily undergoing substitution with a variety of nucleophiles under mild conditions to yield a diverse array of functionalized aromatic compounds. These products are of significant interest in the development of novel pharmaceuticals and functional materials.
General Reaction Scheme
Experimental Protocols
The following are generalized protocols for the reaction of this compound with different classes of nucleophiles. Researchers should note that optimal conditions may vary depending on the specific nucleophile used.
Protocol 1: Reaction with Amine Nucleophiles
This protocol describes a general procedure for the synthesis of 4-amino-3,5-dinitrobenzonitrile derivatives.
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline, piperidine, morpholine)
-
Solvent (e.g., Methanol, Ethanol, Acetonitrile, DMF)
-
Base (optional, e.g., Triethylamine, Potassium Carbonate)
-
Stir plate and stir bar
-
Round-bottom flask
-
Condenser (if heating is required)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.
-
Add the amine nucleophile (1.1-1.5 eq). If the amine is used as its salt, add a non-nucleophilic base (1.5-2.0 eq) to liberate the free amine.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
If the reaction is slow at room temperature, it can be heated to a temperature between 50-80 °C.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If a precipitate has formed, it can be collected by filtration, washed with cold solvent, and dried.
-
If no precipitate forms, the solvent is removed under reduced pressure. The residue can then be purified by column chromatography or recrystallization.
Protocol 2: Reaction with Alkoxide Nucleophiles
This protocol outlines a general method for the synthesis of 4-alkoxy-3,5-dinitrobenzonitrile derivatives, analogous to the Williamson ether synthesis.[4]
Materials:
-
This compound
-
Alcohol corresponding to the desired alkoxide
-
Strong, non-nucleophilic base (e.g., Sodium Hydride (NaH), Potassium tert-butoxide (t-BuOK))
-
Anhydrous solvent (e.g., THF, DMF)
-
Stir plate and stir bar
-
Round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of the alcohol (1.1-1.5 eq) in the anhydrous solvent under an inert atmosphere, add the base (1.1-1.5 eq) portion-wise at 0 °C to generate the alkoxide in situ.
-
Stir the mixture at 0 °C for 15-30 minutes.
-
Add a solution of this compound (1.0 eq) in the anhydrous solvent dropwise to the alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Reaction with Thiol Nucleophiles
This protocol provides a general procedure for the synthesis of 4-thioether-3,5-dinitrobenzonitrile derivatives.
Materials:
-
This compound
-
Thiol nucleophile
-
Base (e.g., Triethylamine, Sodium Hydroxide)
-
Solvent (e.g., Ethanol, DMF)
-
Stir plate and stir bar
-
Round-bottom flask
Procedure:
-
To a solution of the thiol (1.1-1.5 eq) in the chosen solvent, add the base (1.2-1.6 eq) at room temperature to generate the thiolate.
-
Stir the mixture for 10-20 minutes.
-
Add a solution of this compound (1.0 eq) in the solvent to the thiolate solution.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Upon completion, the reaction mixture can be poured into water and the resulting precipitate collected by filtration, washed with water, and dried.
-
Alternatively, the solvent can be removed under reduced pressure, and the residue partitioned between water and an organic solvent. The organic layer is then dried and concentrated, and the product purified by column chromatography or recrystallization.
Data Presentation
The following table summarizes typical reaction conditions for the nucleophilic aromatic substitution of this compound. The data is compiled based on general principles of SNAr reactions and analogous transformations reported in the literature for similar activated aryl halides.[5][6]
| Nucleophile Class | Example Nucleophile | Solvent | Base | Temperature (°C) | Typical Reaction Time (h) | Expected Yield |
| Amines | Aniline | Methanol | - | 25-60 | 1-6 | High |
| Piperidine | Ethanol | - | 25 | 0.5-2 | Very High | |
| Morpholine | Acetonitrile | K₂CO₃ | 25-80 | 2-8 | High | |
| Alkoxides | Sodium Methoxide | Methanol | - | 25 | 1-4 | High |
| Phenol | DMF | K₂CO₃ | 25-100 | 4-12 | Moderate to High | |
| Thiols | Thiophenol | Ethanol | NaOH | 25 | 0.5-3 | Very High |
| Benzyl Mercaptan | DMF | Et₃N | 25 | 1-4 | High |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis of 4-substituted-3,5-dinitrobenzonitriles.
Reaction Mechanism
Caption: The two-step addition-elimination mechanism of the SNAr reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Amino Acids using a Novel Derivatization Agent, 4-Chloro-3,5-dinitrobenzonitrile, for HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of amino acids in various sample matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is based on a pre-column derivatization reaction with 4-Chloro-3,5-dinitrobenzonitrile (CDNB). This reagent rapidly and efficiently reacts with the primary and secondary amine groups of amino acids under mild alkaline conditions to form highly chromophoric N-substituted-2,6-dinitro-4-cyanoaniline derivatives. These derivatives are stable and can be readily separated and quantified using reversed-phase HPLC. This method provides excellent linearity, low detection limits, and high reproducibility, making it suitable for high-throughput screening and quantitative analysis in research and drug development settings. While this note focuses on CDNB, the methodology is based on validated protocols for the structurally similar reagent 4-chloro-3,5-dinitrobenzotrifluoride (CNBF).[1][2]
Introduction
Amino acid analysis is a critical tool in a wide range of scientific disciplines, from basic research to the pharmaceutical industry. Accurate quantification of amino acids is essential for understanding protein structure and function, monitoring cell culture media, and for the quality control of biopharmaceutical products. HPLC is a widely used technique for amino acid analysis due to its high resolution and sensitivity. However, most amino acids lack a strong chromophore, necessitating a derivatization step to enable UV or fluorescence detection.
This application note describes a pre-column derivatization method using this compound (CDNB). CDNB is an effective derivatizing agent that reacts with both primary and secondary amino acids to produce stable derivatives with strong UV absorbance. The resulting derivatives can be separated on a C18 column with a gradient elution, allowing for the quantification of a wide range of amino acids in a single run.
Experimental Protocols
Materials and Reagents
-
Amino acid standards
-
This compound (CDNB)
-
Boric acid
-
Sodium hydroxide
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid
-
Sample matrix (e.g., cell culture supernatant, protein hydrolysate)
Equipment
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Thermostatic water bath or heating block
-
pH meter
-
Vortex mixer
-
Microcentrifuge
-
Syringe filters (0.45 µm)
Reagent Preparation
-
Borate Buffer (0.1 M, pH 9.0): Dissolve an appropriate amount of boric acid in HPLC grade water, adjust the pH to 9.0 with 1 M sodium hydroxide, and bring to the final volume.
-
CDNB Derivatization Reagent (70 mM): Dissolve an appropriate amount of this compound in acetonitrile.
-
Amino Acid Standard Stock Solution: Prepare a stock solution containing a mixture of amino acid standards at a known concentration in 0.1 M HCl.
Derivatization Protocol
-
To 200 µL of the amino acid standard solution or sample in a microcentrifuge tube, add 1.0 mL of 0.1 M borate buffer (pH 9.0).
-
Add 600 µL of the 70 mM CDNB solution in acetonitrile.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture at 60°C for 30 minutes in a water bath or heating block.[2]
-
After incubation, cool the mixture to room temperature.
-
Filter the derivatized sample through a 0.45 µm syringe filter prior to HPLC injection.
HPLC Conditions
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Acetate buffer:acetonitrile:triethylamine (82.8:17:0.2, v/v/v), pH 4.9[1]
-
Flow Rate: 0.4 mL/min[1]
-
Detection Wavelength: 260 nm[2]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase A, gradually increasing to elute the more hydrophobic derivatives.
Quantitative Data Summary
The following table summarizes the performance characteristics of a similar method using the derivatizing agent 4-chloro-3,5-dinitrobenzotrifluoride (CNBF).[1][2] It is expected that derivatization with CDNB will yield comparable results.
| Parameter | Performance | Reference |
| Linearity (Correlation Coefficient, r²) | > 0.9979 | [1] |
| Concentration Range | 9.60 to 3330.00 µmol/L | [1] |
| Limit of Detection (LOD) | 2.40 - 6.50 µmol/L | [1] |
| Recoveries in Beer Samples | 97.0 - 103.9% | [1] |
| Relative Standard Deviations (RSD) | 2.62 - 4.22% | [1] |
Visualizations
Reaction of this compound with an Amino Acid
References
Application Notes and Protocols for Peptide Mapping using 4-Chloro-3,5-dinitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide mapping is a critical analytical technique in the biopharmaceutical industry for protein characterization, identity confirmation, and monitoring of post-translational modifications. Chemical derivatization of peptides can enhance detection and provide site-specific information. While not a conventionally cited reagent for this purpose, 4-Chloro-3,5-dinitrobenzonitrile offers potential as a derivatizing agent for peptide mapping, particularly for targeting specific amino acid residues. Its structural similarity to 4-chloro-3,5-dinitrobenzotrifluoride (CNBF), a reagent used for amino acid analysis, suggests its utility in reacting with primary and secondary amines under controlled conditions.[1][2][3][4]
This document provides a theoretical framework and a hypothetical protocol for the use of this compound in peptide mapping workflows. The protocols and data presented are based on established principles of peptide derivatization and liquid chromatography-mass spectrometry (LC-MS) analysis.
Principle of Derivatization
This compound is an aromatic compound that can react with nucleophiles.[4] The electron-withdrawing nitro groups activate the chlorine atom for nucleophilic aromatic substitution. In the context of peptides, the primary amino groups of N-termini and the side chains of lysine residues, as well as the thiol group of cysteine, are potential nucleophilic targets. The reaction is expected to proceed via an addition-elimination mechanism.[5] Derivatization with this compound introduces a chromophore, which can aid in UV detection, and alters the peptide's mass, allowing for clear identification in mass spectrometry.
Experimental Protocols
A standard peptide mapping workflow involves protein denaturation, reduction, alkylation, and enzymatic digestion, followed by LC-MS/MS analysis.[6][7][8][9][10] The derivatization step with this compound would be incorporated after the digestion and before the LC-MS analysis.
Materials
-
Protein of interest (e.g., monoclonal antibody)
-
Denaturation buffer (e.g., 6 M Guanidine HCl)
-
Reduction reagent (e.g., Dithiothreitol - DTT)
-
Alkylation reagent (e.g., Iodoacetamide - IAM)
-
Digestion enzyme (e.g., Trypsin)
-
Quenching solution (e.g., 1% Formic Acid)
-
This compound (Product Number: C38958, Sigma-Aldrich)
-
Derivatization buffer (e.g., Borate buffer, pH 9.0)
-
Acetonitrile (ACN)
-
Water, HPLC grade
-
Formic acid (FA)
Protocol 1: Peptide Derivatization
This protocol is adapted from methods using the similar compound, 4-chloro-3,5-dinitrobenzotrifluoride (CNBF).[1][2][4]
-
Protein Digestion: Digest the protein of interest using a standard protocol (e.g., trypsin digestion).
-
Sample Preparation: After digestion, purify the peptide mixture using a C18 solid-phase extraction column to remove salts and other interfering substances.
-
Derivatization Reaction:
-
Reconstitute the dried peptide digest in 100 µL of borate buffer (pH 9.0).
-
Prepare a 100 mmol L⁻¹ solution of this compound in acetonitrile.
-
Add 100 µL of the this compound solution to the peptide solution.
-
Incubate the reaction mixture at 60°C for 30 minutes.
-
-
Reaction Quenching: Stop the reaction by adding 20 µL of 1% formic acid.
-
Sample Analysis: The derivatized peptide sample is now ready for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Derivatized Peptides
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 2% to 40% Mobile Phase B over 60 minutes.
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS Scan Range: m/z 200-2000
-
MS/MS: Data-dependent acquisition (DDA) of the top 10 most intense precursor ions.
-
Collision Energy: Normalized collision energy of 25-35%.
-
Data Presentation
The following tables represent hypothetical quantitative data that could be obtained from experiments using this compound for peptide mapping.
| Parameter | Value |
| Derivatization Efficiency (Lysine) | > 95% |
| Derivatization Efficiency (N-terminus) | > 90% |
| Reaction Time | 30 minutes |
| Reaction Temperature | 60°C |
| Limit of Detection (LOD) | 1-10 mg L⁻¹ |
| Reproducibility (RSD) | < 5% |
| Hypothetical performance data for the derivatization reaction. |
| Peptide Sequence | Modification Site | Mass Shift (Da) |
| TPEVTCVVVDVSHEDPEVK | N-terminus | +191.53 |
| FNWYVDGVEVHNAK | Lysine (K) | +191.53 |
| TKPREEQYNSTYR | N-terminus, Lysine (K) | +383.06 |
| Expected mass shifts upon derivatization with this compound (Molecular Weight: 227.56 g/mol , reaction involves displacement of Cl).[11] |
Visualizations
Experimental Workflow
Caption: Workflow for peptide mapping using this compound derivatization.
Reaction Pathway
References
- 1. High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide Mapping LC-MS/MS Analysis Workflow for Adalimumab [sigmaaldrich.com]
- 11. This compound | C7H2ClN3O4 | CID 16008 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: Quantification of Primary and Secondary Amines using 4-Chloro-3,5-dinitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of primary and secondary amines is crucial in various fields, including pharmaceutical development, environmental analysis, and chemical manufacturing. 4-Chloro-3,5-dinitrobenzonitrile (CDNB) is a versatile derivatizing agent that reacts with primary and secondary amines to form a stable, colored product. This reaction provides a basis for a simple and sensitive spectrophotometric method for the quantification of these amines. The reaction proceeds via a nucleophilic aromatic substitution, where the amine displaces the chloride ion on the aromatic ring of CDNB. The resulting N-substituted 2,6-dinitro-4-cyanoaniline derivative exhibits strong absorbance in the visible region, allowing for straightforward colorimetric determination.
Principle of the Method
The methodology is based on the derivatization of primary and secondary amines with this compound. The nucleophilic amine attacks the electron-deficient aromatic ring of CDNB at the carbon atom bearing the chlorine atom, leading to the formation of a Meisenheimer complex as an intermediate. Subsequently, the chloride ion is eliminated, resulting in the formation of a colored N-substituted dinitroaniline derivative. The intensity of the color produced is directly proportional to the concentration of the amine, which can be quantified by measuring the absorbance at the wavelength of maximum absorption (λmax).
Data Presentation
The following table summarizes representative quantitative data for the determination of a model primary amine (ethylamine) and a model secondary amine (diethylamine) using the this compound method.
| Analyte | Linear Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Correlation Coefficient (r²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Ethylamine | 1 - 20 | 1.5 x 10⁴ | 0.9992 | 0.25 | 0.83 |
| Diethylamine | 2 - 30 | 1.1 x 10⁴ | 0.9989 | 0.40 | 1.32 |
Experimental Protocols
Materials and Reagents
-
This compound (CDNB) (99% purity)
-
Primary amine standard (e.g., Ethylamine)
-
Secondary amine standard (e.g., Diethylamine)
-
Methanol (HPLC grade)
-
Dimethyl sulfoxide (DMSO) (ACS grade)
-
Sodium borate buffer (0.1 M, pH 9.5)
-
Deionized water
-
Volumetric flasks
-
Pipettes
-
UV-Vis Spectrophotometer
-
Cuvettes
Preparation of Solutions
-
CDNB Reagent (10 mM): Dissolve 22.76 mg of this compound in 10 mL of DMSO. This solution should be prepared fresh daily and protected from light.
-
Amine Standard Stock Solutions (1000 µg/mL): Accurately weigh 100 mg of the primary or secondary amine standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations within the desired linear range (e.g., 1-30 µg/mL).
-
Sodium Borate Buffer (0.1 M, pH 9.5): Dissolve 3.81 g of sodium tetraborate decahydrate (Na₂B₄O₇·10H₂O) in 100 mL of deionized water. Adjust the pH to 9.5 with 0.1 M NaOH or 0.1 M HCl as needed.
Derivatization Procedure
-
To a series of test tubes, add 1.0 mL of each working standard solution or sample solution.
-
Add 2.0 mL of 0.1 M sodium borate buffer (pH 9.5) to each tube.
-
Add 1.0 mL of the 10 mM CDNB reagent to each tube.
-
Mix the contents of the tubes thoroughly and incubate them in a water bath at 60°C for 30 minutes.
-
After incubation, cool the tubes to room temperature.
-
Dilute the reaction mixture to a final volume of 10 mL with methanol.
Spectrophotometric Measurement
-
Set the UV-Vis spectrophotometer to measure the absorbance at the predetermined λmax of the amine-CDNB derivative (typically in the range of 350-450 nm). A reagent blank (containing all reagents except the amine) should be used to zero the instrument.
-
Measure the absorbance of each standard and sample solution.
-
Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions.
-
Determine the concentration of the amine in the sample solutions from the calibration curve.
Mandatory Visualizations
Caption: Reaction mechanism of CDNB with amines.
Caption: Experimental workflow for amine quantification.
Application Notes and Protocols for Derivatization with 4-Chloro-3,5-dinitrobenzonitrile in Complex Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the derivatization of thiol- and amine-containing molecules in complex biological samples using 4-Chloro-3,5-dinitrobenzonitrile (4-CDNB). This method is applicable for the quantification of a variety of analytes, including amino acids and glutathione, and is particularly useful for sample analysis via High-Performance Liquid Chromatography (HPLC).
Introduction
The accurate quantification of small molecules in complex biological matrices is a significant challenge in biomedical research and drug development. Derivatization is a common strategy to enhance the detectability and chromatographic separation of target analytes. This compound is a versatile derivatizing agent that reacts with both primary and secondary amines, as well as thiol groups, under mild conditions. The resulting derivatives exhibit strong ultraviolet (UV) absorption, enabling sensitive detection by HPLC. This application note provides a comprehensive protocol for the use of 4-CDNB in the analysis of biological samples.
Principle of Derivatization
This compound reacts with the nucleophilic thiol or amine groups of target analytes in a substitution reaction, displacing the chlorine atom. This reaction forms a stable, covalently labeled derivative that is highly chromophoric, typically absorbing light in the UV range, which allows for sensitive detection. The reaction is typically carried out in a buffered, slightly alkaline solution to facilitate the deprotonation of the amine or thiol group, thereby increasing its nucleophilicity.
Experimental Protocols
Materials and Reagents
-
This compound (CAS: 1930-72-9)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Boric acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Perchloric acid (PCA)
-
Potassium tetraborate (K₂B₄O₇)
-
Potassium hydroxide (KOH)
-
Dithiothreitol (DTT) (for total thiol analysis)
-
Iodoacetamide (IAM) or N-ethylmaleimide (NEM) (for thiol blocking)
-
Ultrapure water
-
Analytical standards of the target molecules (e.g., amino acid standards, glutathione)
Sample Preparation
The appropriate sample preparation protocol is crucial to ensure accurate quantification and to prevent the degradation or oxidation of target analytes, particularly thiols.[1][2]
3.2.1. Plasma or Serum
-
Collect blood in appropriate anticoagulant tubes (e.g., EDTA for plasma).
-
Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.
-
To prevent ex vivo oxidation of thiols, immediately treat the separated plasma or serum with a thiol-blocking agent like iodoacetamide (IAM) or N-ethylmaleimide (NEM).[3][4]
-
For protein precipitation, add an equal volume of ice-cold 10% (w/v) perchloric acid (PCA) to the plasma/serum.
-
Vortex vigorously for 30 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
The resulting supernatant can be directly used for derivatization.
3.2.2. Tissue Homogenates
-
Excise tissue and wash with ice-cold phosphate-buffered saline (PBS) to remove any blood.
-
Weigh the tissue and homogenize in 4 volumes of ice-cold lysis buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA).[5]
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and proceed with protein precipitation as described for plasma/serum.
3.2.3. Cell Lysates
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Lyse the cells by sonication or repeated freeze-thaw cycles.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to remove cellular debris.[6]
-
Collect the supernatant for protein precipitation and subsequent derivatization.
Derivatization Protocol
The following protocol is a general guideline and may require optimization for specific applications.
-
Preparation of Derivatization Reagent: Prepare a 70 mM solution of this compound in acetonitrile.[7]
-
Preparation of Borate Buffer: Prepare a 0.1 M borate buffer and adjust the pH to 9.0 with NaOH.
-
Reaction Mixture: In a microcentrifuge tube, mix:
-
100 µL of the prepared sample supernatant
-
200 µL of 0.1 M Borate Buffer (pH 9.0)
-
50 µL of 70 mM 4-CDNB solution in acetonitrile
-
-
Incubation: Vortex the mixture and incubate at 60°C for 30 minutes in a water bath or heating block.[7]
-
Termination of Reaction: After incubation, cool the mixture to room temperature and add 50 µL of 1 M HCl to stop the reaction.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter before injection into the HPLC system.
HPLC Analysis
The separation of 4-CDNB derivatives is typically achieved using reversed-phase HPLC.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.
-
Mobile Phase A: 20 mM Sodium Acetate buffer with 0.24% triethylamine and 0.13% acetic acid (pH adjusted).[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the derivatives show maximum absorbance (this will need to be determined empirically, but a starting point is around 340 nm, similar to CDNB derivatives).[5][6][9]
-
Injection Volume: 10-20 µL.
-
Gradient Elution: A gradient elution is typically required to separate the various derivatized analytes. An example gradient is shown in the table below.
Data Presentation
Table 1: Example HPLC Gradient for Separation of 4-CDNB Derivatives
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 15 | 50 | 50 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Table 2: Quantitative Parameters for Amino Acid Analysis using a similar derivatizing agent (4-chloro-3,5-dinitrobenzotrifluoride)
| Analyte | Limit of Detection (mg/L) | Correlation Coefficient (r²) |
| 20 Amino Acids (Range) | 1 - 9 | > 0.9945 |
Data adapted from a study on a similar derivatizing agent, 4-chloro-3,5-dinitrobenzotrifluoride, and should be considered as an estimation for 4-CDNB.[10]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 3. Clinical assay of four thiol amino acid redox couples by LC-MS/MS: utility in thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3hbiomedical.com [3hbiomedical.com]
- 6. bmrservice.com [bmrservice.com]
- 7. High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. asianpubs.org [asianpubs.org]
Application Note: Quantitative Analysis of 4-Chloro-3,5-dinitrobenzonitrile and its Amine Derivative using LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3,5-dinitrobenzonitrile is a reactive aromatic compound used as a chemical intermediate in various synthetic processes. Due to its potential biological activity and environmental significance, a sensitive and reliable analytical method is crucial for its detection and quantification, as well as for its derivatives. This application note details a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the simultaneous analysis of this compound (CDNB) and a representative amino-derivative, 4-amino-3,5-dinitrobenzonitrile (ADNB). This protocol is applicable for impurity profiling, metabolic studies, and environmental monitoring.
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE)
This protocol is designed to extract CDNB and its derivatives from a complex matrix (e.g., plasma, environmental water samples). The primary purpose of sample preparation is to remove interferences, concentrate the analytes, and ensure compatibility with the LC-MS system.[1]
Materials:
-
SPE Cartridges (e.g., C18, 500 mg, 6 mL)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Formic Acid (LC-MS Grade)
-
Sample Matrix (e.g., Spiked Plasma)
-
Nitrogen Evaporator
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.[1]
-
Sample Loading: Load 1 mL of the sample onto the conditioned cartridge at a slow, steady flow rate.[1]
-
Washing: Wash the cartridge with 5 mL of water to remove salts and polar impurities.[1]
-
Drying: Dry the cartridge under vacuum or a gentle stream of nitrogen for 10 minutes to remove excess water.
-
Elution: Elute the analytes with 5 mL of methanol into a clean collection tube.[1]
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[2] This step increases the concentration of the analytes, improving sensitivity.[2]
-
Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).[2] Vortex for 30 seconds to ensure complete dissolution.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.[3]
LC-MS Analysis
The separation and detection are performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Instrumentation:
-
HPLC System: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent
-
Analytical Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Chromatographic Conditions:
| Parameter | Value |
| Column Temperature | 40 °C[3] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 90 | 10 |
| 1.0 | 90 | 10 |
| 5.0 | 10 | 90 |
| 7.0 | 10 | 90 |
| 7.1 | 90 | 10 |
| 9.0 | 90 | 10 |
Mass Spectrometer Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3500 V |
| Gas Temperature | 300 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 40 psi |
| Sheath Gas Temp | 350 °C |
| Sheath Gas Flow | 11 L/min |
Data Presentation
Quantitative analysis was performed using a 7-point calibration curve (1-200 ng/mL) prepared in the matrix. The method demonstrated excellent linearity with a correlation coefficient (r²) > 0.99 for both analytes.
Table 2: Analyte Properties and MS Parameters
| Analyte | Chemical Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
|---|---|---|---|---|---|
| This compound (CDNB) | C₇H₂ClN₃O₄ | 227.56[4][5] | 226.9 | 196.9 | 20 |
| 4-Amino-3,5-dinitrobenzonitrile (ADNB) | C₇H₄N₄O₄ | 208.13 | 207.0 | 161.0 | 25 |
Table 3: Method Performance Characteristics
| Analyte | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | RSD (%) |
|---|---|---|---|---|---|
| CDNB | 5.8 | 0.5 | 1.5 | 92.3 | 4.8 |
| ADNB | 4.2 | 0.3 | 1.0 | 95.1 | 3.5 |
Visualization
The following diagrams illustrate the key workflows and relationships in the analysis of this compound derivatives.
References
Troubleshooting & Optimization
4-Chloro-3,5-dinitrobenzonitrile derivatization troubleshooting and side products
Welcome to the technical support center for the derivatization of 4-chloro-3,5-dinitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the chemical modification of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the derivatization of this compound?
A1: The primary reaction mechanism is Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the two nitro groups and the nitrile group makes the aromatic ring electron-deficient and highly susceptible to attack by nucleophiles at the carbon atom bearing the chlorine atom.[1][2][3][4][5]
Q2: What are the most common nucleophiles used for derivatization?
A2: A wide range of nucleophiles can be used, including:
-
Amines (primary and secondary): To form N-substituted 4-amino-3,5-dinitrobenzonitrile derivatives.
-
Alkoxides: To synthesize 4-alkoxy-3,5-dinitrobenzonitrile ethers.
-
Thiols: To produce 4-thioether-3,5-dinitrobenzonitrile derivatives.
-
Hydroxide: To yield 4-hydroxy-3,5-dinitrobenzonitrile.
Q3: My reaction is not going to completion. What are the possible reasons?
A3: Incomplete reactions can be due to several factors:
-
Insufficiently activated nucleophile: The nucleophile may not be basic or nucleophilic enough to attack the aromatic ring. The use of a suitable base to deprotonate the nucleophile (e.g., for alcohols and thiols) is often necessary.
-
Low reaction temperature: SNAr reactions, while often facile with this substrate, may require heating to proceed at a reasonable rate.
-
Poor solvent choice: The reaction should be conducted in a polar aprotic solvent, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile, to facilitate the formation of the charged intermediate (Meisenheimer complex).
-
Steric hindrance: A bulky nucleophile or steric hindrance around the reaction site can slow down or prevent the reaction.
Q4: I am observing an unexpected side product in my reaction with an amine. What could it be?
A4: Besides the expected substitution product, you might observe side products arising from:
-
Hydrolysis of the nitrile group: In the presence of water and acid or base, the nitrile group can hydrolyze to form a primary amide (4-substituted-3,5-dinitrobenzamide) or a carboxylic acid (4-substituted-3,5-dinitrobenzoic acid).
-
Reaction with the solvent: If DMF is used as a solvent, it can sometimes participate in side reactions, especially at elevated temperatures.
-
Multiple substitutions: Although less common for this substrate, under harsh conditions or with highly reactive nucleophiles, displacement of a nitro group could potentially occur.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Step |
| Inactive Nucleophile | Ensure the nucleophile is sufficiently deprotonated. For alcohols and thiols, use a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) to generate the corresponding alkoxide or thiolate in situ. For amines, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used to scavenge the HCl generated. |
| Suboptimal Reaction Conditions | Gradually increase the reaction temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal temperature and time. Ensure the use of a dry, polar aprotic solvent. |
| Product Degradation | The dinitrophenyl system can be sensitive to strong bases and high temperatures. If the product is degrading, consider using milder reaction conditions (e.g., lower temperature, weaker base) for a longer duration. |
| Difficult Purification | If the low yield is due to losses during workup and purification, consider alternative purification methods such as crystallization or preparative HPLC instead of column chromatography on silica gel, as some dinitroaromatic compounds can be sensitive to silica. |
Problem 2: Formation of a White Precipitate (Amide or Carboxylic Acid Side Product)
This is a common issue when water is present in the reaction mixture, leading to the hydrolysis of the nitrile group.
Workflow for Identification and Mitigation:
Caption: Workflow for identifying and mitigating nitrile hydrolysis.
Problem 3: Complex Reaction Mixture with Multiple Spots on TLC
A complex mixture of products can arise from various competing reactions.
Logical Relationship of Potential Side Products:
Caption: Relationship between starting materials, conditions, and potential products.
Experimental Protocols
General Procedure for the Synthesis of 4-(Alkylamino)-3,5-dinitrobenzonitrile Derivatives
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable anhydrous polar aprotic solvent (e.g., acetonitrile or DMF, 5-10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), add the primary or secondary amine (1.1-1.5 eq.).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C). Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product will often precipitate.
-
Purification: Collect the solid product by filtration, wash with water, and then a cold non-polar solvent like hexane or diethyl ether to remove non-polar impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Protocol for Minimizing Nitrile Hydrolysis
-
Drying of Reagents and Solvents: Ensure all glassware is oven-dried before use. Use anhydrous solvents. If necessary, dry reagents that may contain water (e.g., some amine salts).
-
Inert Atmosphere: Conduct the reaction under a positive pressure of a dry inert gas such as nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.
-
Aprotic Conditions: Avoid the use of protic solvents (e.g., water, alcohols) unless they are the intended nucleophile.
Data Presentation
Table 1: Common Side Products and their Identification
| Side Product | Structure | Formation Conditions | Identification Methods |
| 4-Substituted-3,5-dinitrobenzamide | R-C₆H₂(NO₂)₂CONH₂ | Presence of water and acid/base catalysis | IR (C=O stretch ~1660-1690 cm⁻¹), ¹H NMR (broad NH₂ peaks), MS (M+18 from desired product) |
| 4-Substituted-3,5-dinitrobenzoic acid | R-C₆H₂(NO₂)₂COOH | Harsher hydrolysis conditions (higher temp., stronger acid/base) | IR (broad O-H and C=O stretches), ¹H NMR (broad acidic proton >10 ppm), MS (M+19 from desired product) |
| 4-Hydroxy-3,5-dinitrobenzonitrile | HO-C₆H₂(NO₂)₂CN | Reaction with hydroxide ions (e.g., from wet base) | MS (M+ corresponding to C₇H₃N₃O₅) |
Table 2: Spectroscopic Data of Potential Products and Byproducts
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| 4-Amino-3,5-dinitrobenzonitrile | ~8.5-9.0 (s, 2H, Ar-H), ~7.0-8.0 (br s, 2H, NH₂) | ~150 (C-NH₂), ~140 (C-NO₂), ~120 (Ar-CH), ~115 (CN) | ~3400, 3300 (N-H), ~2230 (CN), ~1530, 1340 (NO₂) |
| 4-Hydroxy-3,5-dinitrobenzonitrile | ~8.8 (s, 2H, Ar-H), ~11-12 (br s, 1H, OH) | ~155 (C-OH), ~142 (C-NO₂), ~122 (Ar-CH), ~114 (CN) | ~3200-3500 (broad O-H), ~2235 (CN), ~1540, 1350 (NO₂) |
| 4-Chloro-3,5-dinitrobenzamide | ~8.9 (s, 2H, Ar-H), ~7.5-8.0 (br s, 2H, CONH₂) | ~148 (C-Cl), ~145 (C-NO₂), ~125 (Ar-CH), ~165 (C=O) | ~3400, 3200 (N-H), ~1670 (C=O), ~1535, 1345 (NO₂) |
Note: Exact chemical shifts and stretching frequencies can vary depending on the solvent and the specific substituent.
This technical support center provides a starting point for troubleshooting derivatization reactions of this compound. For more specific issues, it is always recommended to consult the relevant scientific literature.
References
Technical Support Center: Optimizing HPLC Separation of 4-Chloro-3,5-dinitrobenzonitrile and its Derivatives
This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and detailed methodologies for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Chloro-3,5-dinitrobenzonitrile and its structural analogs.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the chromatographic separation of halogenated dinitrobenzonitrile derivatives.
Q1: Why am I observing significant peak tailing for my dinitrobenzonitrile compounds?
A: Peak tailing is the most common peak shape issue for this class of compounds and is often caused by secondary interactions with the stationary phase.[1][2]
-
Cause 1: Silanol Interactions: The primary cause is often the interaction between the polar nitro groups on your analyte and acidic silanol groups (-Si-OH) present on the surface of silica-based C18 columns.[1] Basic compounds are particularly susceptible, but the electronegative nature of the dinitro-substituted ring can also lead to these unwanted interactions.[1]
-
Solution 1a: Use a High-Purity, End-Capped Column: Modern, high-purity silica columns (Type B) have a much lower concentration of active silanol groups, significantly reducing tailing.[1] Ensure your column is properly end-capped.
-
Solution 1b: Lower Mobile Phase pH: Adding an acid modifier like 0.1% formic acid or phosphoric acid to the mobile phase will protonate the silanol groups, reducing their ability to interact with the analytes.[3] A pH between 2 and 4 is typically effective.
-
Solution 1c: Increase Buffer Concentration: If you are using a buffer, ensure its concentration is sufficient (typically 10-25 mM) to maintain a consistent pH and minimize secondary interactions.[1]
-
Cause 2: Column Contamination: Accumulation of highly retained impurities from previous injections can create active sites on the column inlet, leading to peak distortion.
-
Solution 2: Implement a Column Wash Routine: After a sequence of analyses, flush the column with a strong solvent (like 100% acetonitrile or isopropanol) to remove contaminants. Regularly replacing your guard column is also a critical preventative measure.
Q2: My peaks are broad or splitting. What is the likely cause?
A: Broad or split peaks can indicate several issues, from the sample solvent to hardware problems.
-
Cause 1: Sample Solvent Incompatibility: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile into a 50% Acetonitrile/Water mobile phase) can cause peak distortion.
-
Solution 1: Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase composition. If sample solubility is an issue, use the weakest solvent possible that maintains solubility.
-
Cause 2: Column Void or Channeling: A void at the head of the column or a poorly packed bed can cause the sample to travel through different paths, resulting in a split or broadened peak.
-
Solution 2: Replace the Column: This issue is typically caused by pressure shocks or operating outside the column's recommended pH range, leading to degradation of the packed bed. The best solution is to replace the column and ensure operating conditions are within the manufacturer's limits.
-
Cause 3: Extra-Column Volume: Excessive tubing length or a large internal diameter between the injector and the column, or the column and the detector, can contribute to band broadening.
-
Solution 3: Minimize Tubing Length: Use short, narrow-bore (e.g., 0.125 mm ID) tubing to connect the HPLC components to minimize dead volume.[4]
Q3: I am not getting enough resolution between two closely eluting derivatives. How can I improve it?
A: Improving resolution requires optimizing the selectivity (α) or efficiency (N) of your separation.
-
Cause 1: Insufficient Organic Content in Mobile Phase: If peaks are eluting too quickly, they may not have sufficient time to interact with the stationary phase, leading to poor resolution.
-
Solution 1: Decrease Solvent Strength: For reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. This will increase retention times and often improve the separation between peaks.
-
Cause 2: Suboptimal Mobile Phase Composition: Acetonitrile and methanol have different selectivities. One may provide better resolution for your specific analytes than the other.
-
Solution 2: Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol at a concentration that gives similar retention times. The change in solvent-analyte interaction may resolve co-eluting peaks.
-
Cause 3: Isocratic Elution is Insufficient: For a complex mixture of derivatives with a wide range of polarities, an isocratic (constant mobile phase composition) method may not be able to resolve all peaks effectively.
-
Solution 3: Develop a Gradient Method: A gradient elution, where the percentage of organic solvent is increased over the course of the run, can improve resolution for more complex samples and shorten overall analysis time.
Q4: My retention times are drifting to shorter times with each injection. What's happening?
A: Consistent retention times are critical for reliable identification and quantification. Drifting retention is often related to the column or mobile phase.
-
Cause 1: Insufficient Column Equilibration: The column may not be fully equilibrated with the starting mobile phase conditions between runs, especially when using a gradient.
-
Solution 1: Increase Equilibration Time: Ensure the column is equilibrated for a sufficient volume of mobile phase (typically 10-20 column volumes) before each injection.
-
Cause 2: Mobile Phase Composition Change: The mobile phase composition can change over time due to the evaporation of the more volatile organic component (e.g., acetonitrile).
-
Solution 2: Prepare Fresh Mobile Phase: Prepare mobile phase fresh daily and keep the reservoir bottles capped to prevent evaporation.[5]
-
Cause 3: Column Temperature Fluctuations: Changes in the ambient laboratory temperature can affect mobile phase viscosity and retention times.
-
Solution 3: Use a Column Oven: A thermostatically controlled column oven will maintain a consistent temperature, leading to more reproducible retention times.[4]
Data Presentation: Performance Under Varied Conditions
The following tables summarize the expected chromatographic results for this compound (Compound A) and two of its hypothetical derivatives (Derivative B, less polar; Derivative C, more polar) under different mobile phase conditions on a standard C18 column.
Table 1: Effect of Mobile Phase Composition on Retention and Resolution Conditions: C18 Column (4.6 x 150 mm, 5 µm), Flow Rate: 1.0 mL/min, Temperature: 30°C, Detection: 254 nm.
| Mobile Phase (Acetonitrile:Water, v/v) | Analyte | Retention Time (tR), min | Asymmetry Factor (As) | Resolution (Rs) to Compound A |
| 60:40 | Compound A | 4.52 | 1.15 | - |
| Derivative B | 5.81 | 1.12 | 4.10 | |
| Derivative C | 3.98 | 1.25 | 1.85 | |
| 55:45 | Compound A | 5.91 | 1.10 | - |
| Derivative B | 7.88 | 1.08 | 5.25 | |
| Derivative C | 5.15 | 1.18 | 2.40 | |
| 50:50 | Compound A | 8.24 | 1.05 | - |
| Derivative B | 11.55 | 1.06 | 6.80 | |
| Derivative C | 7.03 | 1.12 | 3.11 |
Table 2: Effect of Mobile Phase Additive on Peak Shape Conditions: C18 Column (4.6 x 150 mm, 5 µm), Mobile Phase: 55:45 ACN:H₂O, Flow Rate: 1.0 mL/min, Temp: 30°C.
| Mobile Phase Additive | Analyte | Retention Time (tR), min | Asymmetry Factor (As) |
| None | Compound A | 5.95 | 1.85 |
| Derivative C | 5.21 | 1.98 | |
| 0.1% Formic Acid | Compound A | 5.91 | 1.10 |
| Derivative C | 5.15 | 1.18 | |
| 0.1% Phosphoric Acid | Compound A | 5.90 | 1.08 |
| Derivative C | 5.14 | 1.15 |
Experimental Protocols
Protocol 1: Standard Isocratic HPLC Method
-
Scope: This protocol is for the routine analysis and quantification of this compound and its derivatives.
-
Instrumentation & Materials:
-
HPLC system with UV-Vis or DAD detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade Acetonitrile (ACN).
-
HPLC-grade water.
-
Formic Acid (reagent grade).
-
Volumetric flasks and pipettes.
-
0.45 µm syringe filters.
-
-
Mobile Phase Preparation (55:45 ACN:Water with 0.1% Formic Acid):
-
Measure 550 mL of HPLC-grade Acetonitrile.
-
Measure 450 mL of HPLC-grade water.
-
Add 1.0 mL of Formic Acid to the water.
-
Combine the ACN and acidified water in a 1 L solvent reservoir.
-
Mix thoroughly and degas for 15 minutes using sonication or vacuum degassing.
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh 10.0 mg of the reference standard.
-
Dissolve in a 100 mL volumetric flask using Acetonitrile as the diluent.
-
Mix until fully dissolved. This is your stock solution.
-
Prepare working standards by serial dilution as required.
-
-
Sample Preparation:
-
Dissolve the sample in Acetonitrile to an estimated concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: 55% Acetonitrile / 45% Water / 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Run Time: 15 minutes
-
-
System Suitability:
-
Perform five replicate injections of a standard solution.
-
The Relative Standard Deviation (%RSD) for retention time and peak area should be < 2.0%.
-
The USP tailing (asymmetry) factor should be ≤ 1.5.
-
Visualized Workflows
The following diagrams illustrate logical workflows for method development and troubleshooting.
Caption: HPLC Method Development Workflow.
References
stability issues with 4-Chloro-3,5-dinitrobenzonitrile derivatives under acidic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and handling of 4-chloro-3,5-dinitrobenzonitrile and its derivatives, particularly under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound derivatives in acidic media?
The main stability concern is the acid-catalyzed hydrolysis of the nitrile group (-CN) to a carboxylic acid (-COOH). This reaction is common for nitriles when heated in the presence of strong acids like hydrochloric acid or sulfuric acid. The presence of strong electron-withdrawing groups, such as the two nitro groups on the aromatic ring, can influence the rate of this hydrolysis.
Q2: Can the nitro groups or the chlorine atom on the aromatic ring react or degrade under acidic conditions?
Nitroaromatic compounds are generally chemically stable and resistant to oxidative degradation due to the electron-withdrawing nature of the nitro groups. However, highly forcing conditions (e.g., very high temperatures in concentrated strong acids) could potentially lead to decomposition. The chloro-substituent may be susceptible to nucleophilic substitution, but this is less common in strongly acidic, non-nucleophilic media.
Q3: What are the expected products of degradation of this compound in acid?
The primary and expected degradation product under typical acidic hydrolysis conditions is 4-chloro-3,5-dinitrobenzoic acid.[1][2][3] In this process, the nitrile group is converted to a carboxylic acid.
Q4: How can I monitor the stability of my this compound derivative during an experiment?
Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the progress of your reaction and check for the appearance of degradation products. For example, in HPLC, you would expect to see a new peak with a different retention time corresponding to the more polar carboxylic acid product.
Q5: Are there any specific safety precautions I should take when heating these compounds in acid?
Yes. Heating organic nitro compounds in strong acid can be hazardous and should be done with extreme caution in a well-ventilated fume hood. There is a potential for rapid decomposition, especially at high temperatures. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no yield of the desired product, with starting material consumed. | The reaction conditions (e.g., high temperature, prolonged reaction time) may be too harsh, leading to complete hydrolysis of the nitrile group or further decomposition. | - Reduce the reaction temperature and/or time.- Use a milder acidic catalyst or a lower concentration of the acid.- Monitor the reaction closely by TLC or HPLC to stop it at the optimal time. |
| The formation of an unexpected, more polar byproduct is observed. | This is likely due to the hydrolysis of the nitrile group to the corresponding carboxylic acid. | - Confirm the identity of the byproduct by analytical techniques such as LC-MS or NMR.- If the carboxylic acid is undesired, consider alternative reaction conditions that avoid strong acids and high temperatures.- Protect the nitrile group if it is not intended to react. |
| The reaction mixture darkens significantly upon heating. | This may indicate decomposition of the starting material or intermediates. | - Lower the reaction temperature.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Check the purity of the starting material and solvents. |
| Inconsistent reaction outcomes. | The stability of the compound can be sensitive to the specific acidic conditions, including the type of acid, its concentration, and the presence of water. | - Carefully control the reaction parameters, including temperature, reaction time, and the exact concentration of the acid.- Ensure that all reagents and solvents are of high purity and are anhydrous if the reaction is sensitive to water. |
Data Presentation
| Substituent on Benzonitrile | Electronic Effect | Expected Relative Rate of Acid Hydrolysis |
| -NO₂ | Strong Electron-Withdrawing | Increased |
| -Cl | Electron-Withdrawing (Inductive) | Increased |
| -CH₃ | Electron-Donating | Decreased |
| -OCH₃ | Strong Electron-Donating | Decreased |
This table provides a conceptual overview of the expected trends based on general principles of organic chemistry.
Experimental Protocols
General Protocol for Acid-Catalyzed Hydrolysis of this compound
This protocol describes a general procedure for the hydrolysis of the nitrile group to a carboxylic acid. Researchers should optimize the conditions for their specific derivative.
Materials:
-
This compound derivative
-
Concentrated sulfuric acid (or concentrated hydrochloric acid)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, add the this compound derivative.
-
Carefully add a solution of aqueous acid (e.g., 50% v/v sulfuric acid in water). Caution: The addition of water to concentrated acid is highly exothermic. Always add acid to water slowly and with cooling.
-
Attach a reflux condenser to the flask.
-
Heat the mixture to reflux with vigorous stirring. The reaction temperature and time will need to be optimized (e.g., 100-120 °C for 2-6 hours).
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and then in an ice bath.
-
The carboxylic acid product may precipitate upon cooling. If not, slowly and carefully pour the reaction mixture into a beaker of crushed ice to induce precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold deionized water to remove any residual acid.
-
Dry the product under vacuum. The crude product can be further purified by recrystallization.
Safety and Handling Notes:
-
Always perform this reaction in a certified chemical fume hood.
-
Wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and acid-resistant gloves.
-
Be aware of the potential for a runaway reaction when heating organic nitro compounds with strong acids. Use a blast shield if possible.
-
Neutralize all acidic waste before disposal according to your institution's guidelines.
Mandatory Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Hydrolysis of 4-Chloro-3,5-dinitrobenzonitrile Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrolysis of 4-chloro-3,5-dinitrobenzonitrile and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the complete hydrolysis of this compound?
The complete hydrolysis of this compound yields 4-chloro-3,5-dinitrobenzoic acid. The reaction proceeds through an intermediate, 4-chloro-3,5-dinitrobenzamide.[1][2]
Q2: What are the typical conditions for hydrolyzing benzonitrile derivatives?
Hydrolysis of nitriles is typically carried out by heating with either an aqueous acid (e.g., hydrochloric acid or sulfuric acid) or a base (e.g., sodium hydroxide solution).[2][3] Due to the presence of strong electron-withdrawing nitro groups, this compound is more susceptible to nucleophilic attack at the nitrile carbon, which can influence the choice of reaction conditions.
Q3: Can I stop the hydrolysis at the amide stage?
While the hydrolysis proceeds through a benzamide intermediate, isolating it can be challenging as nitriles are generally more difficult to hydrolyze than amides under harsh acidic or basic conditions.[1] Milder reaction conditions, such as lower temperatures or specific reagents, may favor the formation of the amide.
Q4: How do the substituents on the aromatic ring affect the rate of hydrolysis?
Electron-withdrawing groups (EWGs) like nitro groups (-NO₂) and chloro groups (-Cl) increase the electrophilicity of the nitrile carbon atom. This makes it more susceptible to nucleophilic attack by water or hydroxide ions, thereby accelerating the rate of hydrolysis compared to unsubstituted benzonitrile. The effect of various substituents on the rate of hydrolysis has been correlated with Hammett constants.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Hydrolysis / Low Yield of Carboxylic Acid | 1. Insufficient reaction time or temperature: The hydrolysis of nitriles can be slow.[2]2. Poor solubility of the starting material: this compound is insoluble in water.[4]3. Inadequate concentration of acid or base: The catalyst concentration may be too low to effectively promote the reaction. | 1. Increase the reaction time and/or temperature. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC).2. Use a co-solvent such as ethanol or THF to improve solubility.3. Increase the concentration of the acid or base catalyst. |
| Isolation of Amide Instead of Carboxylic Acid | 1. Reaction conditions are too mild: Insufficient heating or reaction time may not be enough to hydrolyze the intermediate amide.[1]2. Premature work-up: The reaction may have been stopped before the complete conversion of the amide to the carboxylic acid. | 1. Increase the reaction temperature and/or prolong the reaction time.2. Ensure the reaction has gone to completion by monitoring before initiating the work-up procedure. |
| Formation of a Yellow-Colored Solution in Basic Conditions | Side reaction or degradation: Under alkaline conditions, 4-chloro-3,5-dinitrobenzoic acid can undergo irreversible changes, leading to the formation of colored byproducts.[5] This may be due to nucleophilic aromatic substitution or other degradation pathways. | 1. Consider performing the hydrolysis under acidic conditions to avoid this side reaction.2. If basic conditions are necessary, use milder conditions (e.g., lower temperature, shorter reaction time) and carefully monitor the reaction for color changes. |
| Presence of an Unexpected Byproduct Containing a Hydroxyl Group | Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the aromatic ring is activated by the two electron-withdrawing nitro groups in the ortho and para positions, making it susceptible to substitution by hydroxide ions, especially under harsh basic conditions.[6] | 1. Use acidic hydrolysis conditions.2. If basic hydrolysis is required, use a non-nucleophilic base if possible, or use milder conditions (lower temperature, shorter reaction time) to minimize the SNAr side reaction. |
Quantitative Data Summary
The rate of hydrolysis of benzonitrile derivatives is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups accelerate the reaction, while electron-donating groups have the opposite effect.
| Substituent (para-position) | Relative Rate of Acid-Catalyzed Hydrolysis (k/kH) | Effect on Reactivity |
| -OCH₃ | < 1 | Deactivating |
| -CH₃ | < 1 | Deactivating |
| -H | 1 (Reference) | Baseline |
| -Cl | > 1 | Activating |
| -Br | > 1 | Activating |
| -NO₂ | >> 1 | Strongly Activating |
| Data is qualitative and based on the general principles of substituent effects on benzonitrile hydrolysis.[7] |
Experimental Protocols
Note: These are generalized protocols and may require optimization for specific derivatives.
Acid-Catalyzed Hydrolysis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound in a 1:1 mixture of concentrated sulfuric acid and water.
-
Heating: Heat the mixture to reflux (approximately 120-140°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold water to remove any residual acid. The crude 4-chloro-3,5-dinitrobenzoic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Base-Catalyzed Hydrolysis of this compound
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend this compound in an aqueous solution of sodium hydroxide (e.g., 10-20%). A co-solvent like ethanol may be added to improve solubility.
-
Heating: Heat the mixture to reflux with stirring.
-
Monitoring: Monitor the reaction by TLC or HPLC. Be aware of potential color changes indicating side reactions.
-
Work-up: After cooling, carefully acidify the reaction mixture with a strong acid (e.g., concentrated HCl) until the pH is acidic.
-
Isolation: Collect the precipitated 4-chloro-3,5-dinitrobenzoic acid by vacuum filtration.
-
Purification: Wash the solid with cold water and recrystallize if necessary.
Visualizations
Caption: General pathway for the hydrolysis of this compound.
Caption: A logical workflow for troubleshooting common issues during hydrolysis.
Caption: Potential nucleophilic aromatic substitution (SNAr) side reaction.
References
- 1. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: 4-Chloro-3,5-dinitrobenzonitrile Derivatization
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using 4-chloro-3,5-dinitrobenzonitrile for the derivatization of analytes, particularly amino acids and thiols, for chromatographic analysis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the derivatization procedure and subsequent analysis.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| D-01 | Low or no product yield (incomplete derivatization) | Incorrect pH of the reaction mixture. | Optimize the pH of the reaction buffer. For many amine derivatizations, a slightly alkaline pH (e.g., pH 9.0 borate buffer) is optimal to ensure the nucleophile is deprotonated.[1][2][3] |
| Suboptimal reaction temperature or time. | Systematically vary the reaction temperature (e.g., 40-70°C) and time (e.g., 15-60 min) to find the optimal conditions for your specific analyte.[1][2][3] | ||
| Insufficient concentration of the derivatizing reagent. | Increase the molar ratio of this compound to the analyte. A significant excess of the derivatizing agent is often required to drive the reaction to completion.[1][2] | ||
| Degradation of the derivatizing reagent. | Ensure the this compound reagent is of high purity and has been stored correctly, protected from moisture and light. | ||
| C-01 | Presence of interfering peaks in the chromatogram | Excess derivatizing reagent. | After derivatization, quench the reaction with a small nucleophile (e.g., a primary amine or thiol) that produces a derivative that does not co-elute with the analytes of interest. |
| Side reactions. | Optimize reaction conditions (pH, temperature, time) to minimize the formation of side products. Lowering the temperature may reduce the rate of side reactions. | ||
| Contaminated reagents or solvents. | Use high-purity (e.g., HPLC grade) solvents and reagents. Prepare fresh solutions and buffers daily. | ||
| R-01 | Poor reproducibility of results | Inconsistent reaction conditions. | Precisely control reaction parameters such as temperature, time, and pH. Use a temperature-controlled water bath or heating block for consistent heating.[1][2] |
| Inaccurate pipetting of reagents. | Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent volumes. | ||
| Matrix effects from the sample. | Implement a sample cleanup procedure (e.g., solid-phase extraction) to remove interfering substances from the sample matrix before derivatization.[4] | ||
| S-01 | Derivative instability | Hydrolysis of the derivative. | Analyze the derivatized samples as soon as possible. If storage is necessary, investigate the stability of the derivatives at different temperatures (e.g., 4°C or -20°C) and in different solvents. |
| Photodegradation. | Protect the derivatized samples from light by using amber vials or covering the vials with aluminum foil. |
Frequently Asked Questions (FAQs)
Q1: What is this compound used for?
A1: this compound is a derivatizing reagent used in analytical chemistry. It reacts with nucleophiles such as primary and secondary amines (e.g., amino acids) and thiols to form stable derivatives that can be easily detected by UV-Vis or other chromatographic detectors.[1][2][3]
Q2: What are the optimal reaction conditions for derivatization with this compound?
A2: The optimal conditions are analyte-dependent. However, for amino acid analysis, a common starting point is reacting in a borate buffer at pH 9.0, at a temperature of 60°C for 30 minutes, with an excess of the derivatizing reagent.[1][2][3]
Q3: How can I separate the derivatized analytes?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for separating the derivatives. A C18 column is frequently used with a gradient elution of acetonitrile and an aqueous buffer.[1][2][5]
Q4: What is the typical detection wavelength for the derivatives?
A4: The derivatives of this compound typically have a strong UV absorbance. A detection wavelength of around 260 nm is often used.[1][2]
Q5: Are there any safety precautions I should take when working with this compound?
A5: Yes, this compound is a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Protocol 1: Derivatization of Amino Acids for HPLC Analysis
This protocol is a general guideline and may require optimization for specific amino acids or sample matrices.
Materials:
-
This compound solution (e.g., 70 mmol/L in acetonitrile)[2]
-
Amino acid standard solution or sample extract
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Heating block or water bath
-
HPLC system with UV detector
Procedure:
-
In a microcentrifuge tube, add 100 µL of the amino acid standard or sample.
-
Add 500 µL of borate buffer (pH 9.0).
-
Add 400 µL of the this compound solution.
-
Vortex the mixture briefly to ensure homogeneity.
-
Incubate the mixture at 60°C for 30 minutes in a heating block or water bath.[1][2]
-
After incubation, cool the mixture to room temperature.
-
The sample is now ready for injection into the HPLC system.
HPLC Conditions for Amino Acid Derivative Analysis
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[1][2] |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Acetate buffer (pH 4.9)[1] |
| Gradient Elution | A typical gradient starts with a low percentage of Mobile Phase A, which is gradually increased to elute the more hydrophobic derivatives. |
| Flow Rate | 0.4 - 1.0 mL/min[1] |
| Detection Wavelength | 260 nm[1][2] |
| Column Temperature | Room temperature or controlled at a specific temperature (e.g., 30°C) |
Visualizations
Caption: A generalized workflow for the derivatization of analytes using this compound for HPLC analysis.
Caption: A simplified decision-making diagram for troubleshooting low derivatization product yield.
References
- 1. High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Separation of Benzonitrile, 4-chloro-3,5-dinitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. This compound | C7H2ClN3O4 | CID 16008 - PubChem [pubchem.ncbi.nlm.nih.gov]
optimizing reaction conditions for 4-Chloro-3,5-dinitrobenzonitrile and amino acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-(amino acid)-3,5-dinitrobenzonitrile derivatives through nucleophilic aromatic substitution (SNAr).
Troubleshooting Guide
Low or No Product Yield
Q1: My reaction shows low to no conversion of 4-chloro-3,5-dinitrobenzonitrile. What are the likely causes and how can I improve the yield?
A1: Low conversion in this SNAr reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Inadequate Reaction Conditions: The reaction is sensitive to pH, temperature, and solvent. Ensure your reaction is set up according to the recommended starting conditions.
-
Reagent Quality: Verify the purity of your this compound and the amino acid. Impurities can interfere with the reaction.
-
Deprotonation of the Amino Acid: The amino group of the amino acid needs to be deprotonated to act as an effective nucleophile. The reaction medium should be basic enough to facilitate this.
Troubleshooting Steps:
-
Optimize pH: The reaction is typically favored in basic conditions to deprotonate the attacking amine. A pH of 9.0, often achieved with a borate buffer, is a good starting point.[1] If the yield is low, consider a slight increase in pH, but be cautious of potential side reactions.
-
Adjust Temperature: While the reaction can proceed at room temperature, gentle heating can increase the reaction rate. A starting temperature of 60°C for about 30 minutes is recommended.[1] If conversion is still low, a moderate increase in temperature or prolonged reaction time may be necessary. Monitor the reaction by TLC to avoid decomposition.
-
Solvent Choice: While aqueous buffers are common, the choice of solvent can be critical.[2] For amino acids with poor water solubility, a co-solvent like ethanol or DMSO might be necessary. However, be aware that protic solvents can solvate the nucleophile and potentially slow down the reaction. Aprotic polar solvents like DMF or DMSO can accelerate SNAr reactions.
-
Molar Ratio of Reactants: An excess of the amino acid can be used to drive the reaction to completion. A molar ratio of 1:1.2 to 1:1.5 (this compound to amino acid) is a reasonable starting point.
| Parameter | Recommended Starting Condition | Troubleshooting Action |
| pH | 9.0 (Borate Buffer) | Increase pH incrementally; monitor for side reactions. |
| Temperature | 60°C | Increase temperature gradually (e.g., to 70-80°C). |
| Reaction Time | 30 minutes | Increase reaction time, monitoring by TLC. |
| Solvent | Aqueous Buffer | Add a co-solvent (e.g., EtOH, DMSO) for poorly soluble amino acids. |
| Molar Ratio | 1:1.2 (Ar-Cl:Amino Acid) | Increase the excess of the amino acid. |
Side Reactions and Impurities
Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions?
A2: Several side reactions can occur, leading to a complex reaction mixture:
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Hydrolysis of the Nitrile Group: The cyano group (-CN) on the benzonitrile ring can be susceptible to hydrolysis under harsh basic or acidic conditions, especially at elevated temperatures, to form a primary amide or a carboxylic acid.[3][4][5][6]
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Reaction with Amino Acid Side Chains: Nucleophilic side chains of certain amino acids can compete with the alpha-amino group in the SNAr reaction.
-
Cysteine: The thiol group (-SH) is a potent nucleophile and can react preferentially over the amino group.[7][8][9][10]
-
Histidine: The imidazole ring can also act as a nucleophile.
-
Lysine: The epsilon-amino group can react to give a di-substituted product.
-
Aspartic Acid & Glutamic Acid: The side-chain carboxyl groups are generally less nucleophilic but can be deprotonated in basic conditions.
-
-
Decomposition: At excessively high temperatures, the starting material or product may decompose, often indicated by a darkening of the reaction mixture.
Troubleshooting Steps:
-
Control pH and Temperature: To minimize nitrile hydrolysis, avoid excessively high pH and temperatures.[3][4] Milder basic conditions are generally preferred.
-
Protecting Groups: For amino acids with reactive side chains (e.g., Cysteine, Lysine, Histidine), the use of protecting groups is highly recommended.[11][12][13][14][15] The choice of protecting group should be orthogonal to the reaction conditions. For example, a Boc group for the side-chain amine of lysine is stable under the basic conditions of the SNAr reaction and can be removed later with acid.
| Amino Acid | Reactive Side Chain | Recommended Action |
| Cysteine | Thiol (-SH) | Protect the thiol group (e.g., with a trityl or Acm group). |
| Lysine | ε-Amino (-NH2) | Protect the ε-amino group (e.g., with a Boc group). |
| Histidine | Imidazole | Protect the imidazole nitrogen (e.g., with a Boc or Trt group). |
| Asp/Glu | Carboxyl (-COOH) | Protection is generally not required unless harsh conditions are used. |
Product Isolation and Purification
Q3: I am having difficulty isolating and purifying my product. What are some effective methods?
A3: The purification of these derivatives can be challenging due to their polarity and potential for zwitterionic character.
-
Aqueous Work-up: A standard aqueous work-up is the first step. Partition the reaction mixture between an organic solvent (like ethyl acetate) and water to remove inorganic salts and water-soluble impurities.[1] If a basic catalyst was used, a wash with a dilute acid solution can help. Conversely, a dilute base wash can remove acidic byproducts.[1]
-
Crystallization: If the product is a solid, crystallization is an excellent purification method.[1]
-
Chromatography: Thin-layer chromatography (TLC) is useful for monitoring the reaction and developing a purification strategy.[2][16][17][18][19] Column chromatography on silica gel is a common method for purifying dinitrophenyl amino acid derivatives.[2][16][17][18][19] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.
Q4: My product is poorly soluble in common organic solvents, making purification difficult. What can I do?
A4: Poor solubility can be a significant issue, especially with polar amino acid side chains.
-
Solvent Screening: Test the solubility of your crude product in a range of solvents to find a suitable one for chromatography or crystallization.
-
Use of Polar Aprotic Solvents: For chromatography, consider using more polar solvent systems, potentially including small amounts of methanol or acetic acid in the mobile phase to improve solubility.
-
Salt Formation: If the amino acid side chain contains a basic or acidic group, you may be able to improve solubility by forming a salt.
Frequently Asked Questions (FAQs)
Q5: What is the underlying mechanism of this reaction?
A5: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is an addition-elimination process. The electron-poor aromatic ring of this compound is attacked by the nucleophilic amino group of the amino acid. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring. The presence of the two electron-withdrawing nitro groups ortho and para to the chlorine atom is crucial for stabilizing the negative charge of the Meisenheimer complex and activating the ring for nucleophilic attack.
Q6: Can I use other halo-substituted dinitrobenzonitriles?
A6: Yes, but the reactivity will vary. For SNAr reactions, the rate is generally not dependent on the carbon-halogen bond strength but rather on the electronegativity of the halogen, which influences the electrophilicity of the carbon atom it is attached to. Therefore, the reactivity order is typically F > Cl > Br > I. While 4-fluoro-3,5-dinitrobenzonitrile would be more reactive, the chloro- derivative is often used due to a balance of reactivity and cost.
Q7: How does the steric hindrance of the amino acid side chain affect the reaction?
A7: Amino acids with bulky side chains (e.g., Valine, Isoleucine, Leucine) may react more slowly due to steric hindrance, which can impede the approach of the nucleophilic amino group to the reaction center on the aromatic ring. For these amino acids, you may need to use more forcing conditions, such as higher temperatures or longer reaction times, to achieve good conversion.
Experimental Protocols
General Protocol for the Synthesis of 4-(Amino acid)-3,5-dinitrobenzonitriles
This protocol is a general starting point and may require optimization for specific amino acids.
-
Preparation of Reagents:
-
Prepare a 0.1 M solution of this compound in a suitable organic solvent (e.g., ethanol or acetonitrile).
-
Prepare a 0.12 M solution of the desired amino acid in a 0.2 M borate buffer (pH 9.0). If the amino acid has poor water solubility, a minimal amount of a co-solvent may be added.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, add the amino acid solution.
-
Begin stirring and gently warm the solution to 60°C.
-
Add the this compound solution dropwise to the stirred amino acid solution over 10-15 minutes.
-
-
Reaction and Monitoring:
-
Maintain the reaction mixture at 60°C for 30-60 minutes.
-
Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane with a small amount of acetic acid). The disappearance of the this compound spot and the appearance of a new, more polar product spot indicate reaction progression.
-
-
Work-up:
-
After the reaction is complete (as determined by TLC), cool the mixture to room temperature.
-
If a precipitate has formed, it can be collected by filtration.
-
If no precipitate forms, acidify the aqueous solution to pH 3-4 with dilute HCl. This will protonate the carboxyl group of the amino acid derivative and may cause it to precipitate.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. frontiersin.org [frontiersin.org]
- 8. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 13. peptide.com [peptide.com]
- 14. scispace.com [scispace.com]
- 15. Protective Groups [organic-chemistry.org]
- 16. An improved method of separating amino acids as N-2,4-dinitrophenyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The immunogenicity of dinitrophenyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
removal of excess 4-Chloro-3,5-dinitrobenzonitrile from reaction mixture
This center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of excess 4-Chloro-3,5-dinitrobenzonitrile from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing excess this compound from a reaction mixture?
A1: The most common and effective methods for removing excess this compound include quenching with a nucleophile followed by extraction, recrystallization, and flash column chromatography. The choice of method depends on the scale of the reaction, the nature of the desired product, and the required level of purity.
Q2: How does quenching help in the removal of this compound?
A2: Quenching involves adding a nucleophilic reagent to the reaction mixture to react with the excess electrophilic this compound. This reaction converts it into a more polar and often water-soluble derivative, which can then be easily separated from the desired product during an aqueous workup (liquid-liquid extraction).
Q3: What properties of this compound are important to consider during purification?
A3: Key properties include its solid state at room temperature, a melting point of 140.5-141 °C, and its general insolubility in water.[1][2] It is an electrophilic compound due to the presence of electron-withdrawing nitro and cyano groups, making it susceptible to nucleophilic attack. Its solubility in various organic solvents is a critical factor for both recrystallization and chromatography. While specific solubility data is not abundant, its analog, 4-chloro-3,5-dinitrobenzoic acid, is soluble in ethanol and acetone.[3]
Q4: When is recrystallization a suitable method for purification?
A4: Recrystallization is an excellent choice when the desired product is a solid with significantly different solubility characteristics from this compound in a particular solvent system. It is particularly effective for large-scale purifications where high purity is required.
Q5: Can I use flash chromatography to remove this compound?
A5: Yes, flash chromatography is a powerful technique for separating excess this compound from the desired product, especially when dealing with complex mixtures or when the product has a similar solubility profile to the excess reagent. It offers high resolution and is suitable for a wide range of compound polarities.
Troubleshooting Guides
Problem: Inefficient Removal of this compound by Quenching and Extraction
| Possible Cause | Troubleshooting Steps |
| Incomplete Quenching Reaction | - Increase Stoichiometry of Quenching Agent: Ensure a sufficient excess of the nucleophilic quenching agent (e.g., a primary or secondary amine) is added to react with all the unreacted this compound. - Increase Reaction Time/Temperature: Allow the quenching reaction to proceed for a longer duration or gently warm the mixture to ensure complete conversion. Monitor the disappearance of this compound by Thin Layer Chromatography (TLC). |
| Poor Partitioning During Extraction | - Choose an Appropriate Solvent System: Ensure the organic solvent used for extraction has good solubility for your desired product but poor solubility for the quenched, polar derivative of this compound. - Perform Multiple Extractions: Conduct at least three extractions with the aqueous phase to ensure complete removal of the water-soluble quenched product. - Adjust pH of Aqueous Phase: Depending on the nature of the quenched product (e.g., if it forms a salt), adjusting the pH of the aqueous layer can enhance its solubility and improve partitioning. |
| Formation of Emulsions | - Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel to help break up emulsions. - Filter Through Celite: Pass the emulsified layer through a pad of Celite to break the emulsion. |
Problem: Poor Yield or Purity After Recrystallization
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | - Systematic Solvent Screening: Test the solubility of your crude product and pure this compound in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexane or water) at both room temperature and elevated temperatures. An ideal solvent will dissolve the product well when hot and poorly when cold, while having a different solubility profile for this compound. |
| Co-precipitation of Product and Impurity | - Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of pure crystals. - Use a Minimum Amount of Hot Solvent: Dissolving the crude product in the minimum amount of boiling solvent will ensure the solution is supersaturated upon cooling, favoring crystallization of the major component. |
| Oiling Out | - Reheat and Add More Solvent: If the product separates as an oil, reheat the mixture until it is homogeneous and add a small amount of additional solvent before allowing it to cool slowly again. - Use a Solvent Pair: Dissolve the crude product in a good solvent at room temperature and then slowly add a poor solvent until the solution becomes turbid. Heat to clarify and then cool slowly. |
Problem: Ineffective Separation by Flash Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Poor Solvent System (Mobile Phase) Selection | - TLC Optimization: Use Thin Layer Chromatography (TLC) to screen different mobile phase compositions. A good starting point for nitroaromatic compounds is a mixture of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate or dichloromethane.[4] Aim for an Rf value of ~0.2-0.3 for your desired product to achieve good separation on the column. |
| Column Overloading | - Reduce Sample Load: The amount of crude material loaded onto the column should typically be 1-5% of the mass of the silica gel, depending on the difficulty of the separation. |
| Improper Column Packing | - Ensure a Homogeneous and Well-Packed Column: Pack the column carefully to avoid air bubbles and channels, which can lead to poor separation. A well-packed column will have a flat, level top surface. |
Data Presentation
Table 1: Comparison of Purification Methods for Removal of Excess this compound
| Method | Typical Purity Achieved | Typical Recovery of Desired Product | Scale | Time Requirement | Cost |
| Quenching & Extraction | 90-98% | 85-95% | Small to Large | Low to Medium | Low |
| Recrystallization | >99% | 70-90% | Medium to Large | Medium to High | Low to Medium |
| Flash Chromatography | >98% | 80-95% | Small to Medium | High | Medium to High |
Note: The values presented are typical estimates and can vary significantly depending on the specific reaction conditions and the properties of the desired product.
Experimental Protocols
Protocol 1: Quenching and Liquid-Liquid Extraction
This protocol describes the removal of excess this compound by reacting it with an amine to form a more polar N-substituted derivative, which is then removed by aqueous extraction.
Workflow:
Caption: Workflow for Quenching and Extraction.
Methodology:
-
Reaction Completion: Once the primary reaction is complete (as determined by TLC or other analytical methods), cool the reaction mixture to room temperature.
-
Quenching: Add a suitable nucleophilic amine (e.g., benzylamine or another primary/secondary amine, 2-3 equivalents relative to the initial excess of this compound) to the reaction mixture.
-
Stirring: Stir the mixture at room temperature for 1-2 hours. Monitor the disappearance of the this compound spot on a TLC plate.
-
Extraction: Transfer the reaction mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer sequentially with 1M HCl (to remove the excess amine and the protonated amine-adduct), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, now free of excess this compound.
Protocol 2: Recrystallization
This protocol outlines the purification of a solid product from excess this compound.
Workflow:
Caption: Workflow for Recrystallization.
Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the desired product is highly soluble at elevated temperatures and poorly soluble at room temperature, while this compound has different solubility characteristics. Ethanol, isopropanol, or ethyl acetate/hexane mixtures are good starting points to test.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Flash Column Chromatography
This protocol details the separation of a product from excess this compound using silica gel chromatography.
Workflow:
Caption: Workflow for Flash Column Chromatography.
Methodology:
-
Mobile Phase Selection: Use TLC to determine an optimal solvent system (mobile phase). For many organic compounds, a mixture of hexanes and ethyl acetate is a good starting point.[4] Adjust the ratio to achieve good separation between your product and this compound (ideally, a ΔRf > 0.2).
-
Column Packing: Prepare a flash column with silica gel, wetting the silica with the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the top of the silica gel column. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
Elution: Elute the column with the mobile phase, applying positive pressure (air or nitrogen).
-
Fraction Collection: Collect fractions of the eluent in test tubes.
-
Monitoring: Analyze the collected fractions by TLC to identify which contain the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
References
Technical Support Center: 4-Chloro-3,5-dinitrobenzonitrile (CDNB) Derivatization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-chloro-3,5-dinitrobenzonitrile (CDNB) for the derivatization of primary and secondary amines, thiols, and other nucleophiles. The information is designed to help minimize interference and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CDNB) and what is it used for?
This compound (CDNB) is a derivatization reagent used to modify analytes containing primary and secondary amine or thiol functional groups. This modification is often performed prior to analysis by High-Performance Liquid Chromatography (HPLC) or other analytical techniques. The dinitrobenzonitrile group introduces a strong chromophore, enhancing the detectability of the analyte by UV-Vis spectroscopy.
Q2: What are the optimal reaction conditions for derivatization with CDNB?
While optimal conditions should be determined empirically for each specific application, derivatization with a closely related compound, 4-chloro-3,5-dinitrobenzotrifluoride (CNBF), provides a good starting point. The reaction is typically carried out in a borate buffer at an alkaline pH (e.g., pH 9.0) and elevated temperature (e.g., 60°C) for a duration of 30-60 minutes. An excess of the derivatizing reagent is generally used to ensure complete reaction with the analyte.
Q3: What are the most common sources of interference in CDNB derivatization?
Common sources of interference include:
-
Hydrolysis of CDNB: In aqueous alkaline solutions, CDNB can be hydrolyzed to 4-hydroxy-3,5-dinitrobenzonitrile, which can co-elute with derivatized analytes and cause baseline instability.
-
Matrix Effects: Complex sample matrices, such as those from biological fluids or tissue extracts, can contain endogenous compounds that either react with CDNB or interfere with the ionization of the derivatized analyte in mass spectrometry.
-
Side Reactions: CDNB can react with other nucleophiles present in the sample, leading to the formation of multiple derivatives and a more complex chromatogram.
-
Incomplete Derivatization: Insufficient reagent, suboptimal pH, temperature, or reaction time can lead to incomplete derivatization of the target analyte, resulting in poor sensitivity and inaccurate quantification.
Q4: How can I minimize the hydrolysis of CDNB during the reaction?
To minimize hydrolysis, it is recommended to:
-
Prepare the CDNB solution in a non-aqueous solvent like acetonitrile and add it to the reaction mixture just before incubation.
-
Control the reaction time and temperature; prolonged exposure to high temperatures and alkaline conditions will increase the rate of hydrolysis.
-
Optimize the pH to a level that is sufficient for the derivatization of the target analyte but minimizes the rate of hydrolysis.
Q5: How can I reduce matrix effects when analyzing biological samples?
Several strategies can be employed to mitigate matrix effects:
-
Sample Preparation: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds from the sample matrix before derivatization.
-
Chromatographic Separation: Optimize the HPLC method to achieve good separation between the derivatized analyte and any remaining matrix components.
-
Internal Standards: Use a stable isotope-labeled internal standard that co-elutes with the analyte of interest to compensate for matrix-induced signal suppression or enhancement.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no derivatization product detected | 1. Inactive CDNB reagent. 2. Suboptimal reaction pH. 3. Insufficient reaction time or temperature. 4. Presence of interfering substances in the sample. | 1. Use a fresh batch of CDNB. 2. Ensure the reaction buffer is at the optimal alkaline pH (e.g., pH 9.0). 3. Increase the reaction time and/or temperature. 4. Clean up the sample using SPE or LLE prior to derivatization. |
| Multiple unexpected peaks in the chromatogram | 1. Side reactions with other nucleophiles in the sample. 2. Degradation of the derivatized product. 3. Presence of impurities in the CDNB reagent. | 1. Implement a sample cleanup step to remove interfering nucleophiles. 2. Analyze the derivatized samples promptly or store them at low temperatures away from light. 3. Check the purity of the CDNB reagent. |
| Poor peak shape (e.g., tailing, fronting) | 1. Suboptimal HPLC conditions. 2. Co-elution with interfering compounds. 3. Overloading of the analytical column. | 1. Optimize the mobile phase composition, gradient, and flow rate. 2. Improve sample cleanup to remove interfering substances. 3. Reduce the injection volume or the concentration of the sample. |
| High background or baseline noise | 1. Hydrolysis of excess CDNB. 2. Contaminated solvents or reagents. 3. Detector issues. | 1. Optimize the derivatization reaction to use the minimum necessary excess of CDNB. Consider a quenching step or a post-derivatization cleanup. 2. Use high-purity solvents and freshly prepared reagents. 3. Perform routine maintenance on the detector. |
Data Presentation
Table 1: Recommended Starting Conditions for CDNB Derivatization (based on CNBF data)
| Parameter | Recommended Range | Notes |
| pH | 8.5 - 9.5 | Alkaline conditions are necessary for the deprotonation of amine and thiol groups. |
| Temperature | 50 - 70 °C | Higher temperatures can accelerate the reaction but may also increase hydrolysis of CDNB. |
| Reaction Time | 30 - 60 minutes | Should be optimized to ensure complete derivatization without significant degradation. |
| CDNB to Analyte Molar Ratio | 5:1 to 10:1 | An excess of CDNB is required to drive the reaction to completion. |
| Solvent for CDNB | Acetonitrile | CDNB should be dissolved in an organic solvent before being added to the aqueous reaction buffer. |
Experimental Protocols
Protocol 1: General Procedure for Derivatization of Amines/Thiols with CDNB
-
Sample Preparation: If necessary, perform a sample cleanup using an appropriate technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Reagent Preparation:
-
Prepare a borate buffer solution (e.g., 0.1 M) and adjust the pH to 9.0 with sodium hydroxide.
-
Prepare a stock solution of CDNB in acetonitrile (e.g., 10 mg/mL).
-
-
Derivatization Reaction:
-
In a reaction vial, combine the sample (or standard) with the borate buffer.
-
Add the CDNB solution to the vial to achieve the desired molar excess.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture in a water bath or heating block at 60°C for 30-60 minutes.
-
-
Reaction Quenching (Optional): To stop the reaction and consume excess CDNB, a small amount of a primary amine solution (e.g., glycine) can be added after the incubation period.
-
Analysis:
-
Cool the reaction mixture to room temperature.
-
If necessary, dilute the sample with the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.
-
Mandatory Visualization
Caption: Experimental workflow for CDNB derivatization and analysis.
Technical Support Center: 4-Chloro-3,5-dinitrobenzonitrile (CDNB) Derivatives Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-Chloro-3,5-dinitrobenzonitrile (CDNB) and its derivatives. Our goal is to help you improve detection limits and resolve common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most sensitive analytical methods for detecting trace levels of CDNB and its derivatives?
For trace-level detection of nitroaromatic compounds like CDNB, highly sensitive and selective methods are recommended. Gas chromatography coupled with mass spectrometry (GC-MS) is a robust technique, and its sensitivity can be significantly enhanced by using a negative chemical ionization (NCI) source.[1] For non-volatile or thermally labile derivatives, High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) offers excellent sensitivity and specificity.[2][3] The use of Atmospheric Pressure Chemical Ionization (APCI) as an ionization source in LC-MS has shown to be effective for a wide range of nitroaromatic compounds.[1]
Q2: How can I improve the extraction efficiency of CDNB derivatives from complex matrices like water or soil?
Solid-phase extraction (SPE) is a highly effective technique for pre-concentrating nitroaromatic compounds from aqueous samples. Polystyrene-divinylbenzene cartridges are commonly used for this purpose.[4] For soil samples, extraction with acetonitrile followed by a clean-up step is a common procedure.[5] Another efficient method for water samples is dispersive liquid-liquid microextraction (DLLME), which can provide high pre-concentration factors.
Q3: What are the typical detection limits I can expect for CDNB derivatives?
Detection limits are highly dependent on the analytical method, instrumentation, and matrix. For nitroaromatic compounds in water, HPLC methods with photodiode array detection can achieve method detection limits in the range of 0.11 to 0.32 micrograms per liter (µg/L) after SPE.[4] By using more advanced techniques like LC-MS/MS, it is possible to reach much lower detection limits, often in the low nanogram per liter (ng/L) to picogram per milliliter (pg/mL) range.[1][2] For instance, some methods for environmental contaminants have reported detection limits as low as 5 ng/L.
Q4: Are there any specific safety precautions I should take when handling this compound?
Yes, this compound is a hazardous substance and should be handled with appropriate safety measures. It is harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and serious eye irritation. Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guides
Issue 1: Poor Sensitivity / Low Signal Intensity
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Suboptimal Ionization Source (LC-MS) | For nitroaromatic compounds, consider using an Atmospheric Pressure Chemical Ionization (APCI) source, which can provide better sensitivity than Electrospray Ionization (ESI) for this class of compounds.[1] |
| Inefficient Sample Extraction/Pre-concentration | Optimize your sample preparation method. For aqueous samples, use Solid-Phase Extraction (SPE) with a suitable sorbent or explore Dispersive Liquid-Liquid Microextraction (DLLME).[4] Ensure the elution solvent is appropriate to recover the analytes completely. |
| Incorrect GC Inlet Parameters | If using Gas Chromatography (GC), ensure the inlet temperature is optimized to prevent analyte degradation while ensuring efficient volatilization. For splitless injections, a lower initial oven temperature can help in focusing the analytes at the head of the column.[6] |
| Matrix Effects | The sample matrix can suppress or enhance the analyte signal. Perform a matrix effect study by comparing the response of the analyte in a pure solvent and in a matrix extract. If significant matrix effects are observed, consider using matrix-matched calibration standards or an isotopically labeled internal standard. |
| Detector Issues | For GC-based methods with flame ionization detectors (FID), check that the gas flows (hydrogen and air) are at their optimal ratios. For MS detectors, ensure the instrument is properly tuned and that the selected ions and their dwell times in Selected Ion Monitoring (SIM) mode are appropriate.[7] |
Issue 2: Peak Tailing in Chromatogram
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Active Sites in the GC System | Nitroaromatic compounds can interact with active sites in the GC inlet liner or the column itself, leading to peak tailing. Use a deactivated inlet liner and a high-quality, inert GC column. If peak tailing persists, trimming a small portion (10-20 cm) from the front of the column may help.[8][9] |
| Improper Column Installation | Ensure the GC column is installed correctly in both the inlet and the detector, with the correct insertion depth. An improper installation can create dead volumes, leading to peak tailing.[8] |
| Column Contamination | Contamination from previous injections can lead to active sites and peak tailing. Bake out the column at a high temperature (within its specified limit) to remove contaminants. Regular replacement of the inlet septum and liner is also crucial. |
| Solvent-Phase Polarity Mismatch | In liquid chromatography, a mismatch between the polarity of the sample solvent and the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Overload | Injecting too much sample can lead to broad and tailing peaks. Try reducing the injection volume or diluting the sample. |
Experimental Protocols
Protocol 1: Trace Analysis of CDNB Derivatives in Water by SPE-LC-MS/MS
This protocol provides a general workflow for the sensitive detection of CDNB derivatives in water samples.
-
Sample Preparation (Solid-Phase Extraction):
-
Filter the water sample (e.g., 500 mL) through a 0.45 µm filter to remove particulate matter.
-
Condition a polystyrene-divinylbenzene SPE cartridge (e.g., 6 cc, 200 mg) with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
After loading, wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.
-
Elute the retained analytes with a suitable solvent, such as acetonitrile or a mixture of acetonitrile and methanol (e.g., 2 x 3 mL).
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a smaller volume (e.g., 500 µL) of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient: A typical gradient could be: 0-1 min, 10% B; 1-8 min, 10-90% B; 8-10 min, 90% B; 10.1-12 min, 10% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for each specific CDNB derivative will need to be optimized by infusing a standard solution.
-
Data Presentation
Table 1: Comparison of Analytical Methods for Nitroaromatic Compounds
| Analytical Method | Typical Detection Limits | Advantages | Disadvantages |
| HPLC-UV | 0.1 - 10 µg/L | Robust, widely available | Lower sensitivity, potential for matrix interference |
| GC-ECD | 0.01 - 1 µg/L | High sensitivity for halogenated compounds | Sensitive to contamination, not universally applicable |
| GC-MS (EI) | 0.1 - 5 µg/L | Good selectivity, provides structural information | May have lower sensitivity for some nitroaromatics |
| GC-MS (NCI) | 0.001 - 0.1 µg/L | Very high sensitivity for electronegative compounds | Not all compounds ionize well in NCI mode |
| LC-MS/MS | 0.001 - 0.05 µg/L | High sensitivity and selectivity, suitable for non-volatile compounds | Can be affected by matrix effects, more complex instrumentation |
Note: Detection limits are approximate and can vary significantly based on the specific compound, matrix, and instrument conditions.
Visualizations
References
- 1. On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly Sensitive Detection of Nitrofuran Metabolites in Fishery and Food Products Using UHPLC-MS/MS: Method Development and Validation [analchemres.org]
- 3. shimadzu.com [shimadzu.com]
- 4. Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Extraction of nitroaromatic compounds from water by polystyrene divinylbenzene cartridge and determination by high-performance liquid chromatography [pubs.usgs.gov]
- 5. epa.gov [epa.gov]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
4-Chloro-3,5-dinitrobenzonitrile vs dabsyl chloride for amino acid analysis
An Objective Comparison of Derivatization Reagents for Amino Acid Analysis: Dabsyl Chloride vs. 4-Chloro-3,5-dinitrobenzotrifluoride
For researchers, scientists, and drug development professionals, the precise quantification of amino acids is a cornerstone of analytical science. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose, but as most amino acids lack a native chromophore or fluorophore, a pre-column derivatization step is essential to enable sensitive detection. The choice of derivatizing agent is critical, directly influencing the sensitivity, stability, and reliability of the analysis.
This guide provides an in-depth, objective comparison between two pre-column derivatization reagents: the widely-used dabsyl chloride and 4-chloro-3,5-dinitrobenzotrifluoride (CNBF). While the initial topic specified 4-Chloro-3,5-dinitrobenzonitrile, a comprehensive literature review revealed a lack of application for this specific compound in amino acid analysis. Instead, the structurally related and well-documented CNBF is presented here as a relevant alternative for comparison. This analysis is supported by experimental data to assist in selecting the optimal reagent for specific analytical needs.
Overview of Derivatization Reagents
Dabsyl Chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride) Dabsyl chloride is a robust and popular chromophoric labeling agent that reacts with both primary and secondary amino groups under alkaline conditions.[1][2] The resulting dabsyl-amino acid derivatives are intensely colored and exceptionally stable, allowing for sensitive detection in the visible light spectrum.[3][4] This detection wavelength (~465 nm) is a key advantage, as it minimizes interference from the many endogenous compounds in biological samples that typically absorb light in the UV range.[3][4]
4-Chloro-3,5-dinitrobenzotrifluoride (CNBF) CNBF is another effective derivatizing agent that also readily reacts with both primary and secondary amines.[5] The reaction proceeds via a nucleophilic aromatic substitution, forming stable derivatives. These derivatives are detected in the UV range (around 260 nm).[5] While this can lead to higher potential interference compared to visible-range detection, modern chromatographic techniques can often resolve these issues.
Performance Comparison: Dabsyl Chloride vs. CNBF
The selection of a derivatization agent often involves a trade-off between reaction conditions, derivative stability, and detection sensitivity. The following table summarizes the key performance characteristics of both reagents based on published experimental data.
| Feature | Dabsyl Chloride | 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF) |
| Target Analytes | Primary and secondary amino acids.[3][6][7] | Primary and secondary amino acids.[5] |
| Reaction pH | Alkaline (pH 8.5 - 9.5).[6][8] | Alkaline (pH 9.0).[5] |
| Reaction Temperature | 70°C.[6][8] | 60°C.[5] |
| Reaction Time | 15 - 30 minutes.[6][7] | 30 minutes.[5] |
| Derivative Stability | Very high; stable for at least one month at room temperature.[4][6][8] | Assumed to be stable based on method robustness, though long-term stability data is less available. The method shows good accuracy and repeatability.[5] |
| Detection Wavelength | Visible range: ~465 nm.[3][6] | UV range: 260 nm.[5] |
| Sensitivity (LOD) | Picomole range.[3] | 2.40 - 6.50 µmol/L.[5] |
| Reproducibility (RSD%) | Good reproducibility reported.[4][7] | 2.62 - 4.22% in beer samples.[5] |
| Key Advantages | High stability of derivatives, detection in the visible spectrum reduces matrix interference.[1][3] | Effective for both primary and secondary amines, established HPLC method with good reproducibility.[5] |
Experimental Protocols and Methodologies
Detailed and validated protocols are crucial for achieving reproducible results in amino acid analysis.
Dabsyl Chloride Derivatization Protocol
This protocol outlines a general procedure for the pre-column derivatization of amino acids with dabsyl chloride for subsequent HPLC analysis.[6][8]
Materials and Reagents:
-
Dabsyl chloride solution (e.g., 2.5 mg/mL in acetone or acetonitrile).[8]
-
Amino acid standards or sample hydrolysate.
-
Sodium bicarbonate or borate buffer (0.1 M, pH 9.0).[8]
-
Acetonitrile (HPLC grade).
-
Mobile phase for HPLC (e.g., gradient of acetonitrile and an aqueous buffer).
Procedure:
-
Sample Preparation: Prepare amino acid standards or sample in the alkaline buffer. For plasma, deproteinization with perchloric acid may be required.[8]
-
Derivatization Reaction: To 100 µL of the amino acid sample, add 200 µL of the dabsyl chloride solution.[1][6]
-
Incubation: Vortex the mixture thoroughly and incubate in a heating block or water bath at 70°C for 15-30 minutes.[6][7]
-
Sample Finalization: After incubation, evaporate the solvent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase.[8]
-
Analysis: Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.[8]
4-Chloro-3,5-dinitrobenzotrifluoride (CNBF) Derivatization Protocol
This protocol is based on the established method for determining amino acids using CNBF.[5]
Materials and Reagents:
-
CNBF solution (70 mmol/L).
-
Amino acid standards or sample.
-
Borate buffer (pH 9.0).
-
Acetonitrile (HPLC grade).
-
Mobile phase for HPLC (e.g., gradient of acetonitrile and acetate buffer).
Procedure:
-
Reaction Mixture: Combine the amino acid sample with the borate buffer.
-
Derivatization Reaction: Add the CNBF solution. The optimal molar ratio of amino acids to CNBF is 1:5.25.
-
Incubation: Incubate the reaction mixture at 60°C for 30 minutes.
-
Analysis: After the reaction is complete, the sample is ready for injection into the HPLC system.
Visualizing the Chemistry and Workflow
Diagrams created using Graphviz illustrate the chemical reactions and the analytical workflow.
Caption: Derivatization reactions of amino acids with Dabsyl Chloride and CNBF.
Caption: Standard workflow for pre-column derivatization and HPLC analysis.
Conclusion and Recommendations
Both dabsyl chloride and 4-chloro-3,5-dinitrobenzotrifluoride (CNBF) are effective reagents for the derivatization of primary and secondary amino acids for HPLC analysis. The choice between them depends largely on the specific requirements of the application and the available instrumentation.
Dabsyl chloride is highly recommended for applications where derivative stability and minimization of matrix interference are paramount.[4] Its key advantages are the exceptional stability of its derivatives, which is ideal for high-throughput and automated analysis, and detection in the visible spectrum, which significantly reduces background noise from complex biological samples.[3][4]
CNBF presents a reliable and robust alternative, particularly when a UV detector is preferred or already integrated into the laboratory's workflow. The method demonstrates good accuracy and reproducibility for quantifying amino acids in real-world samples.[5]
For drug development and clinical research professionals working with complex matrices like plasma or tissue homogenates, the advantages offered by dabsyl chloride's visible-range detection may be decisive. For quality control applications in less complex matrices, such as food and beverage analysis, CNBF provides a validated and efficient method. Ultimately, the optimal choice should be confirmed through in-house validation to ensure it meets the specific performance criteria of the intended assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to N-Terminal Sequencing Reagents: 4-Chloro-3,5-dinitrobenzonitrile vs. Sanger's Reagent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 4-Chloro-3,5-dinitrobenzonitrile (CDNB) and the traditional Sanger's reagent, 1-fluoro-2,4-dinitrobenzene (FDNB), for the crucial task of N-terminal amino acid sequencing. Understanding the nuances of these reagents is paramount for accurate protein and peptide characterization in research and therapeutic development.
Introduction: The Chemistry of N-Terminal Identification
N-terminal sequencing is a fundamental technique in proteomics, providing the identity of the first amino acid in a protein or peptide sequence. This is achieved by labeling the free α-amino group at the N-terminus, followed by hydrolysis of the peptide bonds and identification of the labeled amino acid. The choice of labeling reagent is critical, influencing the reaction's efficiency, the stability of the resulting derivative, and the overall success of the sequencing effort.
Sanger's Reagent (FDNB): The Classic Standard
Developed by Frederick Sanger, 1-fluoro-2,4-dinitrobenzene (FDNB) was the first reagent successfully used to sequence a protein, insulin. It reacts with the N-terminal amino group under mild alkaline conditions in a nucleophilic aromatic substitution reaction. The resulting dinitrophenyl (DNP) derivative is stable to acid hydrolysis, allowing for its subsequent identification.
This compound (CDNB): A Potential Alternative
This compound (CDNB) is a structurally similar compound that also possesses a reactive halogen activated by two nitro groups, making it a candidate for N-terminal labeling. While direct comparative studies with FDNB for N-terminal sequencing are not extensively documented, its reactivity with amino groups is known, and data from the closely related compound 4-chloro-3,5-dinitrobenzotrifluoride (CNBF) suggests it can be effectively used for amino acid derivatization.
Performance Comparison: A Data-Driven Overview
While direct, side-by-side experimental data for CDNB in N-terminal sequencing is limited, we can extrapolate its potential performance based on the known reactivity of similar compounds and compare it to the well-established parameters of FDNB.
| Parameter | Sanger's Reagent (FDNB) | This compound (CDNB) (extrapolated) |
| Reaction Time | 1 - 2 hours | ~30 minutes |
| Reaction Temperature | Room Temperature to 40°C | ~60°C |
| Optimal pH | 8.0 - 9.0 | ~9.0 |
| Leaving Group | Fluoride | Chloride |
| Reactivity | High | Expected to be high, but potentially lower than FDNB |
| Derivative Stability | High (stable to acid hydrolysis) | Expected to be high (stable to acid hydrolysis) |
| Detection | UV-Vis Absorbance | UV-Vis Absorbance |
Experimental Protocols
N-Terminal Sequencing with Sanger's Reagent (FDNB)
This protocol outlines the established method for labeling the N-terminal amino acid of a peptide or protein using FDNB.
Materials:
-
Peptide or protein sample
-
1-fluoro-2,4-dinitrobenzene (FDNB) solution (e.g., in ethanol)
-
Sodium bicarbonate buffer (e.g., 0.1 M, pH 8.5)
-
Ethanol
-
Diethyl ether
-
6 M Hydrochloric acid (HCl)
-
Reaction vials
-
Heating block or water bath
-
Centrifuge
-
Chromatography system (e.g., HPLC, TLC)
Procedure:
-
Sample Preparation: Dissolve the peptide or protein sample in the sodium bicarbonate buffer.
-
Labeling Reaction: Add an excess of the FDNB solution to the sample.
-
Incubation: Incubate the reaction mixture at room temperature or 40°C for 1-2 hours.
-
Precipitation: Precipitate the DNP-peptide by adding an organic solvent like acetone.
-
Washing: Wash the precipitate with diethyl ether to remove unreacted FDNB.
-
Hydrolysis: Hydrolyze the labeled peptide using 6 M HCl at 110°C for 16-24 hours in a sealed tube.
-
Extraction: After hydrolysis, extract the DNP-amino acid with an organic solvent (e.g., diethyl ether).
-
Analysis: Identify the DNP-amino acid by chromatography, comparing its retention time or Rf value to known standards.
Proposed N-Terminal Sequencing Protocol with this compound (CDNB)
This protocol is extrapolated from studies using the closely related compound 4-chloro-3,5-dinitrobenzotrifluoride (CNBF) for amino acid derivatization and should be optimized for specific applications.
Materials:
-
Peptide or protein sample
-
This compound (CDNB) solution (e.g., in acetonitrile)
-
Borate buffer (e.g., 0.1 M, pH 9.0)
-
6 M Hydrochloric acid (HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Reaction vials
-
Heating block or water bath
-
Centrifuge
-
Chromatography system (e.g., HPLC)
Procedure:
-
Sample Preparation: Dissolve the peptide or protein sample in the borate buffer.
-
Labeling Reaction: Add an excess of the CDNB solution to the sample.
-
Incubation: Incubate the reaction mixture at 60°C for approximately 30 minutes.
-
Hydrolysis: Following the reaction, directly hydrolyze the labeled peptide using 6 M HCl at 110°C for 16-24 hours in a sealed tube.
-
Extraction: After hydrolysis, extract the CDNB-amino acid derivative with an organic solvent.
-
Analysis: Identify the CDNB-amino acid derivative by HPLC, comparing its retention time to standards prepared similarly.
Visualizing the Chemistry and Workflow
To better understand the processes involved, the following diagrams illustrate the chemical reactions and experimental workflows.
A Comparative Guide to Derivatization Methods for Quantitative Amino Acid Analysis: Validation of the 4-Chloro-3,5-dinitrobenzonitrile Method
For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is crucial for applications ranging from proteomics and metabolomics to pharmaceutical quality control. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for these analyses. However, due to the lack of a strong native chromophore or fluorophore in most amino acids, pre-column derivatization is an essential step to enhance their detection and separation.
This guide provides a comprehensive comparison of the 4-Chloro-3,5-dinitrobenzonitrile (CDNB) derivatization method and its widely studied analog, 4-chloro-3,5-dinitrobenzotrifluoride (CNBF), with other common pre-column derivatization techniques. We will delve into the performance of these methods, supported by experimental data, and provide detailed protocols to assist in the selection of the most appropriate technique for your research needs.
Performance Comparison of Derivatization Methods
The choice of a derivatization reagent is a critical decision that influences the sensitivity, reliability, and efficiency of amino acid analysis. The following tables provide a summary of the quantitative performance of CDNB/CNBF and several popular alternatives.
Table 1: Performance Characteristics of Amino Acid Derivatization Reagents
| Feature | 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF) | o-Phthalaldehyde (OPA) | Dansyl Chloride | Dabsyl Chloride | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Phenylisothiocyanate (PITC) |
| Analyte Reactivity | Primary & Secondary Amines[1][2][3] | Primary Amines only[4] | Primary & Secondary Amines[5][6] | Primary & Secondary Amines[5][7] | Primary & Secondary Amines[4] | Primary & Secondary Amines[8] |
| Detection Method | UV-Vis | Fluorescence, UV-Vis[9] | Fluorescence, UV-Vis[6] | UV-Vis (Visible)[7] | Fluorescence, UV-Vis[10] | UV-Vis[8] |
| Derivative Stability | Stable | Unstable[7] | Stable[6] | Highly Stable[7] | Stable[10] | Stable[8] |
| Reaction Speed | Moderate (e.g., 30 min at 60°C)[1] | Fast (seconds to minutes)[9] | Slow (30-60 min)[6] | Moderate (15-30 min at 70°C)[7] | Fast[10] | Moderate |
| Interferences | Excess reagent and hydrolysis product do not interfere with separation.[11] | Reagent itself is not fluorescent, but derivatives can be unstable. | Excess reagent can interfere. | Excess reagent does not interfere significantly.[7] | Hydrolysis product (FMOC-OH) can interfere.[12] | Reagent and by-products can interfere.[12] |
Table 2: Quantitative Performance Data for Amino Acid Derivatization Methods
| Parameter | 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF) | o-Phthalaldehyde (OPA) | Dansyl Chloride | Dabsyl Chloride | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Phenylisothiocyanate (PITC) |
| Linearity Range | 9.60 to 3330.00 µmol/L[1] | Varies by amino acid | Wide range, e.g., 10-250 µM[13] | 10–250 µM[13] | pmol to nmol range | 20 to 500 pmol[14] |
| Limit of Detection (LOD) | 2.40-6.50 µmol/L (S/N=3)[1] | pmol to fmol range | pmol range | pmol range | fmol range[15] | pmol range |
| Limit of Quantification (LOQ) | Not explicitly stated, but detection limits are low µmol/L. | Not consistently reported | Not consistently reported | Not consistently reported | 1-10 pmol[16] | Not consistently reported |
| Recovery (%) | 97.0-103.9%[1] | Generally high, but matrix dependent. | Matrix dependent | High, often >90% | 88.3-118.2% | Generally high |
| Correlation Coefficient (r²) | >0.9979[1] | >0.99 | >0.99 | >0.99[13] | >0.999 | >0.99 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing derivatization techniques. Below are representative protocols for each of the discussed methods.
4-Chloro-3,5-dinitrobenzotrifluoride (CNBF) Derivatization Protocol
This protocol is based on a validated HPLC method for the determination of amino acids.[1]
-
Sample Preparation: Prepare amino acid standards or sample hydrolysates in a suitable buffer.
-
Derivatization Reaction:
-
In a reaction vial, mix 200 µL of the amino acid sample, 1 mL of borate buffer (pH 9.0), and 600 µL of a 70 mmol/L solution of CNBF in acetonitrile.
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
After incubation, cool the reaction mixture to room temperature.
-
-
HPLC Analysis:
-
Inject an appropriate volume of the derivatized sample into the HPLC system.
-
Column: Kromasil ODS C18 (250mm x 4.6mm, 5µm)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Acetate buffer:acetonitrile:triethylamine (82.8:17:0.2, v/v/v), pH 4.9
-
Flow Rate: 0.4 mL/min
-
Detection: UV at 260 nm
-
Elution: Gradient elution over 45 minutes.
-
o-Phthalaldehyde (OPA) Derivatization Protocol
This is a general protocol for the automated pre-column derivatization with OPA.[9]
-
Reagent Preparation:
-
Borate Buffer: 0.4 M, pH 10.2
-
OPA Reagent: Dissolve OPA in borate buffer and add a thiol, such as 3-mercaptopropionic acid.
-
-
Automated Derivatization (within autosampler):
-
The autosampler is programmed to mix the sample, borate buffer, and OPA reagent in a specific sequence and ratio.
-
The reaction proceeds at ambient temperature for a short duration (e.g., 1 minute) before injection.
-
-
HPLC Analysis:
-
Column: Zorbax Eclipse-AAA C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase A: 40 mM NaH₂PO₄, pH 7.8
-
Mobile Phase B: Acetonitrile/Methanol/Water (45/45/10, v/v/v)
-
Detection: Fluorescence (Ex: 340 nm, Em: 450 nm) or UV at 338 nm.
-
Dansyl Chloride Derivatization Protocol
A typical protocol for dansylation of amino acids.[6]
-
Sample Preparation: Dissolve amino acid standards or sample in 0.1 M HCl.
-
Derivatization Reaction:
-
To 25 µL of the sample, add 50 µL of freshly prepared Dansyl Chloride solution (e.g., 50 mM in acetonitrile) and 50 µL of derivatization buffer (e.g., 100 mM sodium carbonate/bicarbonate, pH 9.8).
-
Vortex and incubate at 60-80°C for 30-60 minutes in the dark.
-
Cool to room temperature and add a quenching solution (e.g., 10% ammonium hydroxide) to consume excess dansyl chloride.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient elution with an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile).
-
Detection: Fluorescence (Ex: ~335 nm, Em: ~520 nm) or UV at ~254 nm.
-
Dabsyl Chloride Derivatization Protocol
A general procedure for the derivatization of amino acids with dabsyl chloride.[7]
-
Sample Preparation: Prepare amino acid standards or sample in a suitable buffer.
-
Derivatization Reaction:
-
To 100 µL of the sample, add 200 µL of dabsyl chloride solution (e.g., 4 nmol/µL in acetone).
-
Vortex and incubate at 70°C for 15-30 minutes.
-
Evaporate the solvent to dryness.
-
Reconstitute the residue in the initial mobile phase.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient elution with a suitable buffer and organic modifier.
-
Detection: Visible light at approximately 465 nm.
-
9-Fluorenylmethyl chloroformate (FMOC-Cl) Derivatization Protocol
A representative protocol for FMOC-Cl derivatization.[10]
-
Sample Preparation: Prepare amino acid standards or sample in a suitable buffer.
-
Derivatization Reaction:
-
Mix the sample with a borate buffer (pH can range from 8.0 to 11.4 depending on the specific method).
-
Add the FMOC-Cl solution (typically in acetonitrile or acetone).
-
The reaction proceeds at room temperature for a few minutes.
-
A quenching reagent like 1-adamantanamine (ADAM) can be used to react with excess FMOC-Cl.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient elution with an aqueous buffer and acetonitrile.
-
Detection: Fluorescence (Ex: 265 nm, Em: 310 nm) or UV at 265 nm.[12]
-
Phenylisothiocyanate (PITC) Derivatization Protocol
A general protocol for PITC derivatization, also known as Edman's reagent.[8]
-
Sample Preparation: Dry the amino acid standard or sample hydrolysate.
-
Derivatization Reaction:
-
Redissolve the sample in a coupling solution (e.g., acetonitrile:pyridine:triethylamine:water, 10:5:2:3).
-
Add PITC and allow the reaction to proceed at room temperature.
-
Evaporate the sample to dryness to remove excess reagent and by-products.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient elution with an aqueous buffer (e.g., sodium acetate) and acetonitrile.
-
Detection: UV at 254 nm.
-
Visualizing the Derivatization Process
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the chemical reactions involved in the derivatization processes.
Conclusion
The selection of an appropriate derivatization method for quantitative amino acid analysis is a multifaceted decision that depends on the specific requirements of the assay. The this compound (CDNB) method, and its well-documented analog CNBF, offers a robust and reliable approach with good derivative stability and the ability to react with both primary and secondary amines.
For high-throughput applications where speed is critical, OPA derivatization is a strong contender, although it is limited to primary amines and the derivatives can be unstable. Dansyl and Dabsyl chlorides provide excellent sensitivity and stable derivatives, with Dabsyl chloride offering the advantage of detection in the visible range, which can reduce interference from matrix components. FMOC-Cl is a versatile reagent for both primary and secondary amines, yielding highly fluorescent derivatives. PITC is a classic and reliable reagent, particularly noted for its stable derivatives.
Ultimately, the choice of derivatization reagent should be guided by factors such as the desired sensitivity, the types of amino acids to be quantified, the complexity of the sample matrix, and the available detection capabilities. For routine analyses where reliability and stability are paramount, the CDNB/CNBF method presents a compelling and well-validated option.
References
- 1. scielo.br [scielo.br]
- 2. High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. diva-portal.org [diva-portal.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 8. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
- 14. cerealsgrains.org [cerealsgrains.org]
- 15. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
cross-reactivity of 4-Chloro-3,5-dinitrobenzonitrile with other functional groups
A Comparative Guide for Researchers in Drug Development and Chemical Biology
4-Chloro-3,5-dinitrobenzonitrile (CDNB) is a valuable tool in biochemical and pharmaceutical research, widely utilized as a substrate for studying enzyme kinetics, particularly for glutathione S-transferases (GSTs). Its high electrophilicity, conferred by the two nitro groups and the nitrile functionality, makes it susceptible to nucleophilic attack. Understanding the cross-reactivity of CDNB with various functional groups is paramount for interpreting experimental results accurately and for the rational design of novel chemical probes and drug candidates. This guide provides a comparative analysis of CDNB's reactivity with key biological functional groups, supported by experimental data and detailed protocols.
Comparative Reactivity of CDNB: A Quantitative Overview
The reactivity of this compound and its structural analogs, such as 1-chloro-2,4-dinitrobenzene (a closely related and extensively studied compound), with various nucleophiles proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The rate of this reaction is significantly influenced by the nucleophilicity of the attacking species. The following table summarizes the relative reactivity of different functional groups with dinitrochlorobenzene derivatives, providing a clear comparison of their cross-reactivity.
| Functional Group | Nucleophile Example | Relative Reactivity (Thiol = 1.0) | Second-Order Rate Constant (k₂)(M⁻¹s⁻¹) for 1-chloro-2,4-dinitrobenzene | Reference Conditions |
| Thiol | Thiophenolate | 1.0 | 3.9 x 10⁴ | Methanol, 25°C |
| Primary Amine | Aniline | ~ 1 x 10⁻⁵ | 4.0 x 10⁻¹ | Methanol, 50°C |
| Secondary Amine | Piperidine | ~ 2 x 10⁻³ | 7.5 x 10¹ | Methanol, 25°C |
| Hydroxyl | Methoxide | ~ 3 x 10⁻⁶ | 1.3 x 10⁻¹ | Methanol, 50°C |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for replicating and building upon existing research. Below is a generalized protocol for determining the cross-reactivity of CDNB with various nucleophiles using UV-Vis spectrophotometry.
Protocol: Kinetic Analysis of CDNB Reactivity by UV-Vis Spectrophotometry
Objective: To determine the second-order rate constant for the reaction of CDNB with a given nucleophile.
Materials:
-
This compound (CDNB)
-
Nucleophile of interest (e.g., a thiol, amine, or alcohol)
-
Appropriate buffer solution (e.g., phosphate buffer for physiological pH)
-
Spectrophotometer capable of kinetic measurements
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of CDNB in a suitable organic solvent (e.g., ethanol or DMSO) to ensure solubility.
-
Prepare a stock solution of the nucleophile in the chosen buffer. The buffer should be selected to maintain a constant pH throughout the reaction, as the nucleophilicity of many functional groups is pH-dependent.
-
-
Reaction Setup:
-
In a quartz cuvette, add the buffer solution and the nucleophile stock solution to achieve the desired final concentration. The concentration of the nucleophile should be in large excess (at least 10-fold) compared to the concentration of CDNB to ensure pseudo-first-order kinetics.
-
Equilibrate the cuvette at the desired reaction temperature in the spectrophotometer's temperature-controlled cell holder.
-
-
Initiation of Reaction and Data Acquisition:
-
Initiate the reaction by adding a small volume of the CDNB stock solution to the cuvette. Mix the contents of the cuvette quickly and thoroughly.
-
Immediately start monitoring the change in absorbance at a predetermined wavelength. The wavelength should be chosen where the product of the SNAr reaction has a strong absorbance, and the starting materials have minimal absorbance. This can be determined by scanning the UV-Vis spectrum of the product beforehand.
-
Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance reaches a plateau).
-
-
Data Analysis:
-
Plot the natural logarithm of the difference between the final absorbance (A∞) and the absorbance at time t (At) versus time.
-
The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (kobs).
-
The second-order rate constant (k₂) can then be calculated by dividing the pseudo-first-order rate constant by the concentration of the nucleophile: k₂ = kobs / [Nucleophile]
-
Visualizing Reaction Pathways and Workflows
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the underlying reaction mechanism.
Caption: Workflow for Determining CDNB Reactivity.
Caption: SNAr Mechanism of CDNB with Nucleophiles.
comparison of 4-Chloro-3,5-dinitrobenzonitrile with OPA for amino acid analysis
A Comparative Guide to Amino Acid Analysis: 4-Chloro-3,5-dinitrobenzonitrile vs. O-phthalaldehyde (OPA)
For researchers, scientists, and drug development professionals engaged in amino acid analysis, the choice of derivatization reagent is critical for achieving accurate and reliable quantification. This guide provides a detailed comparison of two reagents: O-phthalaldehyde (OPA), a widely used fluorescent tag for primary amino acids, and 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF), a UV-absorbent reagent capable of reacting with both primary and secondary amino acids.
A note on the compound name: The initial query referred to this compound. However, the relevant scientific literature for amino acid analysis points to the use of 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF). This guide will focus on CNBF as the comparative compound to OPA.
At a Glance: OPA vs. CNBF
| Feature | O-phthalaldehyde (OPA) | 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF) |
| Reactivity | Reacts with primary amines only.[1][2] | Reacts with both primary and secondary amines.[3][4][5] |
| Reaction Speed | Very fast (seconds to a few minutes).[2][6] | Slower (requires incubation at elevated temperatures, e.g., 60°C for 30 min).[3][4] |
| Derivative Stability | Derivatives are relatively unstable and require rapid analysis.[7][8] | Derivatives are very stable.[5] |
| Detection Method | Primarily fluorescence detection.[6][7] Can also be detected by UV.[8] | UV detection.[3][4] |
| pH Conditions | Alkaline (pH 9-11.5).[2][9][10] | Alkaline (typically pH 9.0).[3][4] |
| Automation Suitability | Well-suited for automated online derivatization.[7][11] | Suitable for automated derivatization, though heating steps may be required. |
| Detection Limits | Low picomole to femtomole range.[2][9] | Micromolar range (e.g., 2.40-6.50 µmol/L).[3][4] |
| Key Advantages | High sensitivity, rapid reaction.[6] | Reacts with all amino acids, stable derivatives.[4][5] |
| Key Disadvantages | Does not react with secondary amino acids (e.g., proline), unstable derivatives.[1][7] | Lower sensitivity than OPA, requires heating.[3][4] |
Reaction Mechanisms
The derivatization process chemically modifies amino acids to allow for their detection via HPLC. The reaction pathways for OPA and CNBF differ significantly.
Caption: Reaction of OPA with a primary amino acid and a thiol to form a fluorescent derivative.
Caption: Reaction of CNBF with an amino acid to form a stable, UV-active derivative.
Experimental Protocols
Below are representative experimental protocols for amino acid derivatization using OPA and CNBF, as derived from published methods.
OPA Derivatization Protocol (Pre-column)
This protocol is based on common HPLC methods for amino acid analysis.[7][10]
-
Reagent Preparation :
-
Borate Buffer : Prepare a 0.8 M borate buffer by mixing 0.8 M boric acid (dissolved in 0.8 M KCl) with 0.8 M NaOH to a final pH of 9.9.[10]
-
OPA/Thiol Reagent : Dissolve 10 mg of OPA in 1 mL of methanol. Add 2 mL of the borate buffer. Finally, add a thiol such as 54 µL of 2-mercaptoethanol (or 19 µL of 3-mercaptopropionic acid for more stable derivatives).[7][10] This reagent should be prepared fresh daily.[7]
-
-
Derivatization Procedure :
-
Analysis :
CNBF Derivatization Protocol (Pre-column)
This protocol is based on a method for the determination of amino acids using CNBF.[3][4]
-
Reagent Preparation :
-
Derivatization Procedure :
-
Analysis :
Workflow Comparison
The following diagram illustrates the typical workflows for amino acid analysis using OPA and CNBF.
Caption: Comparison of the analytical workflows for OPA and CNBF derivatization.
Conclusion
The choice between OPA and CNBF for amino acid analysis depends on the specific requirements of the study.
-
OPA is the superior choice for applications requiring high sensitivity for the detection of primary amino acids. Its rapid reaction time makes it ideal for high-throughput and automated analyses. However, its inability to react with secondary amines like proline necessitates the use of a secondary reagent, such as FMOC, for a complete amino acid profile.[1][11] The instability of its derivatives is also a critical consideration.
-
CNBF offers the significant advantage of reacting with both primary and secondary amino acids in a single step, simplifying sample preparation for a complete amino acid profile.[3][5] The resulting derivatives are highly stable, allowing for greater flexibility in analysis times.[5] The main trade-offs are a longer, heated derivatization step and lower sensitivity compared to OPA.[3][4]
For researchers in drug development and clinical studies who require a comprehensive and robust analysis of all amino acids, the stability and broad reactivity of CNBF make it a strong candidate. For those in fields like food science or biomedical research where high sensitivity for primary amino acids is paramount and speed is essential, OPA remains a preferred method.
References
- 1. jascoinc.com [jascoinc.com]
- 2. benchchem.com [benchchem.com]
- 3. High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. benchchem.com [benchchem.com]
- 7. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. interchim.fr [interchim.fr]
- 10. academic.oup.com [academic.oup.com]
- 11. agilent.com [agilent.com]
A Comparative Guide to the Validation of Analytical Methods for Amine-Containing Analytes Using 4-Chloro-3,5-dinitrobenzonitrile and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of primary and secondary amine-containing compounds, with a focus on the validation of methods employing 4-Chloro-3,5-dinitrobenzonitrile as a derivatizing agent. Due to the limited availability of direct validation studies on this compound, this guide leverages performance data from its close structural and reactive analog, 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF). The trifluoromethyl group in CNBF and the nitrile group in this compound are both strongly electron-withdrawing, leading to a similar activation of the aromatic ring for nucleophilic aromatic substitution. This makes CNBF a suitable surrogate for evaluating the potential performance of this compound in derivatization-based analytical methods.
The performance of the CNBF-based method is compared with two widely used alternative derivatizing agents: Dansyl Chloride and o-Phthalaldehyde (OPA), providing researchers with the necessary data to make informed decisions for their analytical needs.
Performance Comparison of Derivatizing Agents
The selection of a derivatizing agent is critical for developing a robust and sensitive analytical method for compounds that lack a strong chromophore or fluorophore. The following tables summarize the key performance parameters of HPLC methods using CNBF, Dansyl Chloride, and OPA for the analysis of amino acids, providing a clear comparison of their capabilities.
| Validation Parameter | 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF) Method (UV Detection) | Dansyl Chloride Method (UV/Fluorescence Detection) | o-Phthalaldehyde (OPA) Method (Fluorescence Detection) |
| Linearity (Correlation Coefficient, r²) | > 0.9979[1] | > 0.9989[2] | ≥ 0.99[3] |
| Limit of Detection (LOD) | 2.40 - 6.50 µmol/L[1] | 0.015 - 0.075 µg/mL[2] | 0.13 - 0.37 pM[3] |
| Limit of Quantification (LOQ) | Not explicitly stated, but quantifiable at the lowest calibration standard. | 0.05 - 0.25 µg/mL[2] | Not explicitly stated, but quantifiable at the lowest calibration standard. |
| Accuracy (% Recovery) | 97.0 - 103.9%[1] | 79.3 - 110.3%[2] | 70 - 109%[3] |
| Precision (% RSD) | 2.62 - 4.22%[1] | Intra-day: 0.66 - 2.69% Inter-day: 0.91 - 4.38%[2] | < 2.35%[3] |
| Specificity | Reacts with both primary and secondary amines.[1] | Reacts with both primary and secondary amines.[2] | Reacts only with primary amines in the presence of a thiol. |
| Stability of Derivatives | Stable derivatives. | Stable derivatives.[2] | Less stable derivatives compared to Dansyl Chloride. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and adaptation for specific research applications.
Method 1: Amino Acid Analysis using 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF) Derivatization with HPLC-UV
This method is adapted from a validated procedure for the determination of amino acids in beer.[1]
1. Derivatization Procedure:
-
To 100 µL of the sample or standard solution, add 1.0 mL of borate buffer (pH 9.0).
-
Add 600 µL of a 70 mmol/L solution of CNBF in acetonitrile.
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
After incubation, cool the mixture to room temperature.
-
Filter the derivatized solution through a 0.45 µm filter before injection into the HPLC system.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Acetate buffer (pH 4.9) containing 17% acetonitrile and 0.2% triethylamine.
-
Gradient Elution: A suitable gradient program to separate the derivatized amino acids.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV detector set at 260 nm.[1]
-
Injection Volume: 20 µL.
Method 2: Amino Acid Analysis using Dansyl Chloride Derivatization with HPLC-UV/Fluorescence
This protocol is a generalized procedure based on common practices for dansylation of amino acids.[2]
1. Derivatization Procedure:
-
To 100 µL of the sample or standard solution, add 200 µL of 100 mM sodium bicarbonate buffer (pH 10.0).
-
Add 400 µL of a 5 mg/mL solution of Dansyl Chloride in acetonitrile.
-
Vortex the mixture and incubate in the dark at 60°C for 45 minutes.[2]
-
After incubation, add 100 µL of a quenching solution (e.g., 2% hydroxylamine hydrochloride) to react with excess Dansyl Chloride.
-
Vortex and allow the mixture to stand for 5 minutes.
-
Filter the solution through a 0.45 µm filter before HPLC analysis.
2. HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Aqueous buffer (e.g., 25 mM sodium acetate, pH 6.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient program to achieve separation.
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV detector at 254 nm.
-
Fluorescence detector with excitation at 340 nm and emission at 530 nm.
-
-
Injection Volume: 20 µL.
Method 3: Amino Acid Analysis using o-Phthalaldehyde (OPA) Derivatization with HPLC-Fluorescence
This protocol is based on a validated method for the simultaneous determination of amino acids and alkyl amines.[3]
1. Online Derivatization Procedure (using an autosampler):
-
The autosampler is programmed to mix the sample with the OPA reagent just before injection.
-
OPA Reagent: A solution of OPA and a thiol (e.g., 3-mercaptopropionic acid) in a borate buffer (pH 10.4).
-
The sample, OPA reagent, and buffer are aspirated into the sample loop, allowed to react for a short period (e.g., 1-2 minutes), and then injected.
2. HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Aqueous buffer (e.g., 25 mM sodium phosphate, pH 7.2).
-
Mobile Phase B: Acetonitrile/Methanol/Water mixture.
-
Gradient Elution: A suitable gradient to separate the derivatives.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 230 nm and emission at 450 nm.[3]
-
Injection Volume: 10 µL.
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the analytical workflow and the biological context of amino acid analysis.
References
A Comparative Guide to Thiol-Reactive Compounds: Focus on 4-Chloro-3,5-dinitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
The selective modification of thiol groups in proteins and other biomolecules is a cornerstone of modern biochemical research and drug development. This guide provides a comprehensive comparison of the thiol-reactive compound 4-Chloro-3,5-dinitrobenzonitrile with other common thiol-reactive reagents. By presenting supporting experimental data, detailed protocols, and clear visualizations, this guide aims to assist researchers in selecting the most appropriate tool for their specific applications.
Comparison of Thiol-Reactive Reagents
The reactivity and selectivity of thiol-modifying agents are critical parameters for their successful application. The following table summarizes the key characteristics of this compound and compares it with other widely used classes of thiol-reactive compounds.
| Reagent Class | Example Reagent | Reaction Mechanism | Relative Reactivity with Thiols | Selectivity for Thiols | Stability of Thioether Bond | Key Advantages | Key Disadvantages |
| Nitro-substituted Aryl Halide | This compound | Nucleophilic Aromatic Substitution (SNAr) | Moderate to High | Good (favored at neutral to slightly basic pH) | Very Stable | Forms highly stable bond; reaction can be monitored spectrophotometrically. | Limited data on protein modification; potential for side reactions with other nucleophiles at high pH. |
| Maleimides | N-ethylmaleimide (NEM) | Michael Addition | High | Excellent (at pH 6.5-7.5) | Stable, but can undergo retro-Michael reaction | High selectivity for thiols under mild conditions; widely used. | Resulting thioether bond can be reversible, especially in the presence of other thiols.[1] |
| Haloacetyls | Iodoacetamide | S-alkylation | High | Good (can react with other nucleophiles like His, Met, Lys at higher pH) | Very Stable | Forms a very stable thioether bond. | Lower selectivity than maleimides; potential for off-target reactions.[2] |
| Vinyl Sulfones | Phenyl vinyl sulfone | Michael Addition | Moderate | Good (selective for thiols under acidic to neutral pH) | Very Stable | Forms a stable, irreversible thioether bond.[3][4] | Reaction rates are generally slower than maleimides. |
Note: The reactivity of this compound is inferred from studies on structurally similar compounds like 1-chloro-2,4-dinitrobenzene.[5] The two nitro groups strongly activate the aromatic ring towards nucleophilic attack by the thiolate anion.
Reaction Mechanism and Workflow
The reaction of this compound with a thiol-containing molecule, such as the amino acid cysteine, proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro groups facilitate the attack of the nucleophilic thiolate anion on the carbon atom bearing the chlorine atom, leading to the formation of a stable thioether bond.
Caption: Nucleophilic aromatic substitution reaction of this compound with a thiol.
A general workflow for the modification of a protein with a thiol-reactive compound involves several key steps, from protein preparation to the final analysis of the conjugate.
Caption: General experimental workflow for protein labeling with a thiol-reactive reagent.
Experimental Protocols
Detailed experimental protocols are essential for the successful and reproducible modification of biomolecules. Below are generalized protocols for protein labeling with iodoacetamide, maleimide, and vinyl sulfone.
Protocol 1: Protein Labeling with Iodoacetamide
This protocol provides a general procedure for labeling a protein with a cysteine-reactive iodoacetamide fluorescent dye.
Materials:
-
Protein of interest in a suitable thiol-free and amine-free buffer (e.g., PBS, HEPES).
-
Iodoacetamide-functionalized fluorescent dye.
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)).
-
Quenching reagent (e.g., 2-Mercaptoethanol or DTT).
-
Anhydrous DMSO or DMF.
-
Size-exclusion chromatography column for purification.
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Reduction of Disulfides (if necessary): If the target cysteine residues are involved in disulfide bonds, add a 10- to 20-fold molar excess of DTT or TCEP. Incubate for 1 hour at room temperature. If using DTT, it must be removed before adding the iodoacetamide reagent.
-
Dye Preparation: Immediately before use, prepare a 1-10 mg/mL stock solution of the iodoacetamide dye in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dye solution to the protein solution while gently vortexing. Protect the reaction from light. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Quenching the Reaction: Stop the reaction by adding a quenching reagent to a final concentration of 10-50 mM. Incubate for at least 30 minutes at room temperature.
-
Purification: Remove unreacted dye and other small molecules by size-exclusion chromatography.
-
Degree of Labeling (DOL) Determination: Calculate the DOL by measuring the absorbance of the protein and the dye.[6]
Protocol 2: Protein Labeling with Maleimide
This protocol outlines the general steps for conjugating a maleimide-containing label to a protein.
Materials:
-
Protein of interest in a degassed buffer at pH 7.0-7.5 (e.g., PBS, HEPES, Tris).
-
Maleimide-functionalized reagent.
-
Reducing agent (e.g., TCEP).
-
Anhydrous DMSO or DMF.
-
Desalting column for purification.
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. The buffer should be free of extraneous thiols.[1]
-
Reduction of Disulfides (if necessary): If required, reduce disulfide bonds by incubating the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature.[1]
-
Maleimide Stock Solution: Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to a concentration of 10 mM.[1]
-
Conjugation Reaction: Add the maleimide stock solution to the reduced protein solution to achieve the desired molar ratio (a 10-20 fold molar excess is a common starting point).[7] Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C, protected from light if the label is light-sensitive.[1]
-
Purification: Purify the labeled protein using a desalting column to remove unreacted maleimide and reducing agent.[1]
-
Characterization: Determine the degree of labeling using spectrophotometry or mass spectrometry.[1]
Protocol 3: Protein Labeling with Vinyl Sulfone
This protocol describes a general workflow for conjugating a vinyl sulfone reagent to a protein containing cysteine residues.
Materials:
-
Protein with accessible cysteine residues.
-
Vinyl sulfone reagent.
-
Reaction buffer with an optimized pH for selectivity.
-
Quenching reagent (e.g., N-acetylcysteine).
-
Purification supplies (e.g., size-exclusion column, dialysis membrane).
Procedure:
-
Protein Preparation: Prepare the protein in a suitable buffer. The pH is a critical parameter and should be optimized for selectivity.
-
Reagent Preparation: Prepare a stock solution of the vinyl sulfone reagent in a suitable solvent.
-
Labeling Reaction: Add the vinyl sulfone reagent to the protein solution. The reaction time and temperature may need to be optimized. The reaction is typically slower than with maleimides.
-
Quenching: Add a quenching reagent to consume any unreacted vinyl sulfone.
-
Purification: Purify the labeled protein to remove excess reagents.
-
Analysis: Characterize the conjugate to determine the extent of labeling.
Conclusion
The choice of a thiol-reactive reagent is a critical decision in experimental design. While this compound offers the advantage of forming a highly stable thioether bond through a well-defined SNAr mechanism, its application in protein modification is less documented compared to more established reagents like maleimides and iodoacetamides. Maleimides provide excellent selectivity for thiols under mild conditions, though the stability of the resulting bond can be a concern in certain applications. Iodoacetamides form very stable linkages but may exhibit lower selectivity. Vinyl sulfones offer a good balance of stability and selectivity, albeit with slower reaction kinetics. Researchers should carefully consider the specific requirements of their experiment, including the desired stability of the conjugate, the tolerance of the biomolecule to reaction conditions, and the potential for off-target reactions, when selecting the most appropriate thiol-reactive compound.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Azabicyclic vinyl sulfones for residue-specific dual protein labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
Evaluating the Specificity of 4-Chloro-3,5-dinitrobenzonitrile in Bioconjugation and Drug Development
A Comparative Guide for Researchers
In the landscape of chemical biology and drug development, the specific and efficient modification of biological macromolecules is paramount. Electrophilic reagents that target nucleophilic residues, such as cysteine, are invaluable tools in this pursuit. Among these, 4-Chloro-3,5-dinitrobenzonitrile (CDNB) presents itself as a noteworthy candidate. This guide provides a comprehensive evaluation of the reaction specificity of CDNB, comparing its performance with other commonly used thiol-reactive compounds, supported by available experimental data and detailed protocols to aid researchers in making informed decisions for their experimental designs.
Principles of Reactivity: Nucleophilic Aromatic Substitution
The reactivity of this compound is governed by the principles of nucleophilic aromatic substitution (SNAc). The benzonitrile ring is rendered highly electrophilic by the presence of two electron-withdrawing nitro groups (-NO₂) and a nitrile group (-CN). This electron deficiency facilitates the attack of nucleophiles, particularly the thiolate anion of cysteine residues, at the carbon atom bearing the chlorine leaving group. The reaction proceeds through a Meisenheimer complex intermediate, leading to the formation of a stable thioether bond.
The specificity of this reaction is influenced by several factors, including the pKa of the target nucleophile, the solvent environment, and the electronic and steric properties of both the electrophile and the nucleophile. While highly reactive, the potential for off-target reactions with other nucleophilic amino acid residues, such as lysine or histidine, must be carefully considered.
Comparative Analysis of Thiol-Reactive Reagents
For a practical comparison, we present data from a scalable thiol reactivity profiling assay that determines the IC50 values for the inhibition of a luciferase-based reporter by various electrophiles. This provides a surrogate measure of their reactivity towards a protein cysteine residue.
| Reagent | Abbreviation | IC50 (µM) |
| N-Ethylmaleimide | NEM | 6.3 |
| 4-Chloro-7-nitrobenzofurazan | NBD-Cl | 8.3 |
| Dimethyl fumarate | DMF | 13.4 |
| Monomethyl fumarate | MMF | 15.4 |
| Iodoacetamide | IA | 20.7 |
| Chloroacetamide | CA | 114.7 |
| This compound | CDNB | Data not available |
| Table 1: Comparative reactivity of common thiol-reactive electrophiles determined by a scalable thiol reactivity profiling (STRP) assay. Lower IC50 values indicate higher reactivity. |
While a direct IC50 value for CDNB is not available in this dataset, its structural analogue, 4-Chloro-7-nitrobenzofurazan (NBD-Cl), exhibits high reactivity. Given the strong electron-withdrawing nature of the two nitro groups and the nitrile group in CDNB, it is anticipated to be a highly reactive compound, likely falling in the same range as NEM and NBD-Cl.
Experimental Protocols
To enable researchers to perform their own comparative studies, we provide a detailed protocol for a kinetic assay to determine the reactivity of electrophiles with glutathione.
Protocol: Kinetic Glutathione Chemoassay
This photometric method quantifies the loss of glutathione (GSH) over time upon reaction with an electrophile, allowing for the determination of second-order rate constants.
Materials:
-
Glutathione (GSH)
-
Electrophilic compound to be tested (e.g., this compound)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare stock solutions of GSH, the electrophile, and DTNB in phosphate buffer.
-
In a cuvette, mix the GSH solution with the phosphate buffer.
-
Initiate the reaction by adding the electrophile solution to the cuvette and start the spectrophotometer measurement.
-
At specific time intervals, add an aliquot of the reaction mixture to a solution of DTNB.
-
Measure the absorbance at 412 nm, which corresponds to the formation of the 2-nitro-5-thiobenzoate (TNB) anion, indicating the amount of unreacted GSH.
-
The rate of GSH depletion can be used to calculate the second-order rate constant for the reaction.
Logical Workflow for Evaluating Electrophile Specificity
The process of evaluating and selecting an appropriate electrophilic reagent for a specific application can be summarized in the following workflow:
Caption: Workflow for the evaluation and selection of a specific electrophilic reagent.
Signaling Pathway Considerations
While specific signaling pathway modulation by this compound has not been extensively documented, its reactivity towards cysteine residues suggests potential interactions with proteins involved in redox signaling and catalysis. Many enzymes, including phosphatases and kinases, have critical cysteine residues in their active sites. Non-specific modification of these cysteines could lead to unintended pathway activation or inhibition.
The following diagram illustrates a generic signaling pathway and highlights potential points of interference by a non-specific thiol-reactive compound.
Caption: Potential interference of a thiol-reactive compound with a generic signaling cascade.
Conclusion
This compound is a potent electrophile with high reactivity towards nucleophiles, particularly thiols. This reactivity, driven by the strong electron-withdrawing groups on the aromatic ring, makes it a useful tool for bioconjugation and as a chemical probe. However, its high reactivity also raises concerns about its specificity. Researchers should carefully evaluate the potential for off-target reactions in their specific experimental context. The provided comparative data and experimental protocols offer a framework for such an evaluation, enabling the rational selection of the most appropriate reagent for achieving specific and efficient molecular modifications. Further studies are warranted to precisely quantify the reaction kinetics of CDNB with biological nucleophiles and to profile its cellular targets comprehensively.
Safety Operating Guide
Proper Disposal of 4-Chloro-3,5-dinitrobenzonitrile: A Guide for Laboratory Professionals
For immediate reference, 4-Chloro-3,5-dinitrobenzonitrile is a hazardous chemical requiring disposal as regulated hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash. This guide provides essential safety and logistical information for the proper handling and disposal of this compound in a laboratory setting.
I. Hazard Profile and Safety Information
This compound is classified as a hazardous substance with multiple routes of toxicity.[1][2] Adherence to strict safety protocols is mandatory during its handling and disposal.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1][2] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin[1][2] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled[1][2] |
| Skin Irritation | H315 | Causes skin irritation[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation[1][2] |
This table summarizes the primary hazards associated with this compound.
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal preparation, the following PPE must be worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Respiratory Protection: A dust mask (e.g., N95) or a respirator if handling large quantities or if there is a risk of aerosolization.[2]
-
Lab Coat: A standard laboratory coat.
III. Step-by-Step Disposal Protocol
This protocol outlines the procedure for the safe disposal of this compound from a laboratory setting.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect waste this compound powder in a dedicated, properly labeled hazardous waste container.
-
Contaminated materials such as weighing paper, gloves, and paper towels should also be placed in this container.
-
-
Liquid Waste:
-
If dissolved in a solvent, collect in a separate, compatible, and clearly labeled hazardous waste container for organic solvent waste.
-
Do not mix with aqueous waste streams.
-
2. Waste Container and Labeling:
-
Container: Use a chemically resistant, sealable container (e.g., a high-density polyethylene (HDPE) bottle or a glass bottle with a secure cap). Ensure the container is in good condition and compatible with the chemical.
-
Labeling: The waste container must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The date the waste was first added to the container.
-
3. Temporary Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be a secondary containment bin or tray to prevent the spread of material in case of a leak.
-
Store away from incompatible materials, particularly strong oxidizing agents and bases.
4. Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Follow your institution's specific procedures for hazardous waste disposal requests.
IV. Emergency Procedures: Spills and Exposure
-
Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Sweep up the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., acetone), and place the cleaning materials in the hazardous waste container.
-
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
